Structural Elucidation of 1-(2-Bromophenyl)-1-propanol: A Comprehensive Guide to 1H and 13C NMR Spectral Interpretation
Executive Summary In modern pharmaceutical synthesis and drug development, functionalized chiral benzylic alcohols are indispensable building blocks. Specifically, 1-(2-Bromophenyl)-1-propanol (CAS: 74532-85-7)[] serves...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern pharmaceutical synthesis and drug development, functionalized chiral benzylic alcohols are indispensable building blocks. Specifically, 1-(2-Bromophenyl)-1-propanol (CAS: 74532-85-7)[] serves as a critical precursor for transition-metal-catalyzed cross-coupling reactions and active pharmaceutical ingredient (API) synthesis.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide provides a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of 1-(2-Bromophenyl)-1-propanol. By understanding the causality behind the chemical shifts—such as the heavy-atom effect of bromine and the symmetry-breaking nature of the chiral center—researchers can achieve absolute confidence in their structural elucidations.
Structural Context and Mechanistic NMR Principles
To accurately interpret the NMR spectra of 1-(2-Bromophenyl)-1-propanol, one must first analyze its molecular topology. The molecule consists of a propyl chain attached to an ortho-brominated benzene ring, featuring a hydroxyl group at the C1 position. This architecture introduces two profound electronic and spatial effects that dictate the NMR spectra:
The Chiral Center (C1): The sp3-hybridized C1 carbon is chiral, making the adjacent C2 methylene protons diastereotopic . Because these two protons exist in magnetically non-equivalent environments, they do not resonate as a simple quartet. Instead, they couple to each other (geminal coupling,
2J
) and to the adjacent C1 and C3 protons (vicinal coupling,
3J
), resulting in complex, distinct multiplets.
The Ortho-Bromine Effect: Bromine exerts a dual electronic influence. Through inductive electron withdrawal, it deshields the adjacent ortho proton (H-3'). Conversely, through the "heavy-atom effect" (spin-orbit coupling), it significantly shields the ipso carbon (C2') in the
13
C NMR spectrum, pushing its resonance upfield compared to standard aromatic carbons.
Logical causality of the C1 chiral center inducing diastereotopicity in C2 protons.
High-Resolution 1H NMR Spectral Data
The following data represents the standardized
1
H NMR profile for 1-(2-Bromophenyl)-1-propanol acquired at 400 MHz in CDCl
3
. The use of CDCl
3
is deliberate; it lacks exchangeable protons that would obscure the hydroxyl signal, though researchers should note that the exact shift of the -OH proton is concentration- and temperature-dependent (Fulmer et al., 2010).
Table 1:
1
H NMR Chemical Shifts and Assignments
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment & Mechanistic Notes
H-3
0.95
Triplet (t)
3H
7.4
Aliphatic methyl group.
H-2a
1.65
Multiplet (m)
1H
~13.8, 7.4
Diastereotopic methylene proton; shielded face.
H-2b
1.80
Multiplet (m)
1H
~13.8, 7.4
Diastereotopic methylene proton; deshielded face.
OH
2.20
Broad singlet (br s)
1H
-
Hydroxyl proton; broad due to chemical exchange.
H-1
5.05
Doublet of doublets (dd)
1H
7.6, 5.2
Benzylic methine; deshielded by -OH and aromatic ring.
H-4'
7.10
Triplet of doublets (td)
1H
7.7, 1.6
Aromatic (meta to Br, para to CHOH).
H-5'
7.30
Triplet of doublets (td)
1H
7.5, 1.2
Aromatic (para to Br, meta to CHOH).
H-3'
7.50
Doublet of doublets (dd)
1H
8.0, 1.2
Aromatic (ortho to Br); deshielded by halogen anisotropy.
H-6'
7.55
Doublet of doublets (dd)
1H
7.8, 1.6
Aromatic (ortho to CHOH).
13C NMR Spectral Data
The
13
C NMR spectrum (100 MHz, CDCl
3
) provides a definitive map of the carbon skeleton. The most critical diagnostic peak is the ipso carbon attached to the bromine (C2'). Due to the diamagnetic shielding introduced by the large electron cloud of the bromine atom, this quaternary carbon appears unusually upfield at ~122.0 ppm (Silverstein et al., 2014).
Table 2:
13
C NMR Chemical Shifts and Assignments
Position
Chemical Shift (δ, ppm)
Type
Assignment & Mechanistic Notes
C-3
10.5
CH
3
Aliphatic terminal methyl.
C-2
30.2
CH
2
Aliphatic methylene.
C-1
73.5
CH
Benzylic carbon; strongly deshielded by the electronegative oxygen.
C-2'
122.0
Cq
Aromatic ipso to Br; exhibits heavy-atom shielding effect.
C-5'
127.5
CH
Aromatic carbon.
C-6'
128.0
CH
Aromatic carbon.
C-4'
128.8
CH
Aromatic carbon.
C-3'
132.5
CH
Aromatic carbon (ortho to Br).
C-1'
143.5
Cq
Aromatic ipso to CHOH; deshielded by alkyl substituent effect.
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. A spectrum is only as reliable as the homogeneity of the magnetic field and the precision of the pulse calibration. Follow this step-by-step methodology to reproduce high-fidelity spectra (Claridge, 2016).
Step-by-Step Methodology
Sample Preparation: Dissolve 10–15 mg of 1-(2-Bromophenyl)-1-propanol in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm) to self-validate the chemical shift axis, preventing assignment drift.
Probe Tuning and Matching: Insert the sample and tune the probe to the exact Larmor frequencies of
1
H and
13
C. Causality: Proper matching minimizes reflected power, ensuring the 90° pulse delivers maximum excitation for optimal Signal-to-Noise (S/N) ratio.
Locking and Shimming (Critical Step): Lock the spectrometer to the deuterium frequency of CDCl
3
. Perform iterative shimming on the Z0–Z5 gradients. Self-Validation: Monitor the TMS peak. Shimming is only complete when the TMS signal achieves a line width at half-height (
W1/2
) of < 0.5 Hz. Failure to do so will blur the fine
J
-couplings of the diastereotopic C2 protons.
1
H Acquisition: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 second and acquire 16 scans.
13
C Acquisition: Execute a proton-decoupled 30-degree pulse sequence (zgpg30). Because quaternary carbons (C1', C2') lack attached protons to facilitate dipole-dipole relaxation, set D1 to 2.0 seconds and acquire a minimum of 512 scans to ensure sufficient integration.
Processing: Apply a 0.3 Hz exponential line-broadening function to the
13
C Free Induction Decay (FID) prior to Fourier Transformation to enhance S/N. Phase the spectra manually to ensure purely absorptive line shapes.
Standard high-resolution NMR acquisition workflow for structural elucidation.
References
The mechanistic principles, solvent shift data, and pulse sequence methodologies detailed in this whitepaper are grounded in the following authoritative texts and peer-reviewed literature:
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
URL:[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.
URL:[Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.
URL:[Link]
Sources
Exploratory
Physicochemical properties and solubility profile of 1-(2-Bromophenyl)-1-propanol
Physicochemical Profiling and Thermodynamic Solubility of 1-(2-Bromophenyl)-1-propanol: A Technical Guide for Drug Development Executive Summary In the landscape of modern drug discovery, halogenated chiral building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Profiling and Thermodynamic Solubility of 1-(2-Bromophenyl)-1-propanol: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern drug discovery, halogenated chiral building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1-(2-Bromophenyl)-1-propanol (CAS: 74532-85-7) is a prime example of a structurally versatile intermediate. Characterized by a secondary alcohol adjacent to an ortho-brominated phenyl ring, this compound exhibits a unique balance of steric hindrance, lipophilicity, and hydrogen-bonding capacity. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic solubility profile, and the causal mechanisms that dictate its behavior in experimental and biological systems.
The structural motif of 1-(2-Bromophenyl)-1-propanol fundamentally dictates its physical state and interaction with solvents. The bulky bromine atom at the ortho position of the benzene ring restricts the free rotation of the adjacent propanol chain, locking the molecule into specific conformations that are highly relevant for asymmetric synthesis and target-binding interactions [1].
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Relevance to Drug Design
Molecular Formula
C9H11BrO
Defines the baseline atomic composition and mass.
Molecular Weight
215.09 g/mol
Falls well within the Lipinski "Rule of 5" (<500 Da), ensuring high potential for oral bioavailability [2].
LogP (Predicted)
~2.9
Optimal lipophilicity for passive transcellular membrane permeation without excessive hydrophobic trapping in lipid bilayers.
Polar Surface Area (PSA)
~20.2 Ų
A low PSA (<90 Ų) strongly correlates with excellent blood-brain barrier (BBB) penetration, crucial for CNS-targeted APIs.
Density
~1.4 - 1.5 g/cm³
The heavy bromine atom significantly increases density compared to non-halogenated analogs, impacting formulation settling rates.
Boiling Point
~250°C - 280°C
High boiling point necessitates reduced-pressure (vacuum) distillation during purification to prevent thermal degradation [3].
Expert Insight: The enantiomeric forms of this compound—(R) and (S)—exhibit identical scalar physicochemical properties (e.g., boiling point, density, and solubility in achiral media) but will interact differently in chiral environments, such as biological targets or chiral stationary phases during chromatography [4].
Solubility Profile & Thermodynamic Behavior
Solubility is not merely a static value; it is a dynamic equilibrium dictated by the interplay between the solute's crystal lattice energy and the solvation energy. For 1-(2-Bromophenyl)-1-propanol, the hydrophobic bulk (the bromophenyl ring and the propyl aliphatic chain) dominates the molecule's thermodynamic profile, while the single hydroxyl (-OH) group provides localized polarity.
Aqueous Solubility: The compound is sparingly soluble in pure water. The hydrophobic effect forces water molecules to form highly ordered clathrate-like structures around the bromophenyl ring, which is entropically unfavorable.
Organic Solvents: It exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) and protic organic solvents (e.g., ethanol, methanol). DMSO, in particular, acts as an excellent hydrogen-bond acceptor for the hydroxyl proton while simultaneously solvating the hydrophobic ring via dispersion forces.
Fig 1. Logical relationship between the physicochemical properties of 1-(2-Bromophenyl)-1-propanol and ADME.
To ensure scientific integrity, the determination of solubility and partitioning must follow rigorous, self-validating protocols. The methodologies below are designed to eliminate kinetic artifacts and ensure true thermodynamic measurements.
This protocol separates kinetic dissolution rates from true thermodynamic solubility by ensuring absolute equilibrium.
Preparation & Saturation: Add 15 mg of 1-(2-Bromophenyl)-1-propanol to a 2 mL glass HPLC vial. Add 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4). The visible presence of undissolved compound (a cloudy suspension or distinct liquid phase if oiling out occurs) acts as a self-validating check that the system is saturated.
Equilibration: Seal the vial and incubate in a thermostatic mechanical shaker at 25.0 ± 0.1 °C and 800 rpm for exactly 24 hours. Causality: A 24-hour incubation overcomes the activation energy barrier of dissolution, ensuring the chemical potential of the solid/neat phase equals that of the solute in the liquid phase.
Phase Separation: Transfer the mixture to a microcentrifuge tube and spin at 10,000 × g for 15 minutes. Causality: High-speed centrifugation forces undissolved micro-particulates out of the supernatant. Failing to do this will result in light scattering during UV detection, falsely elevating the calculated solubility.
Quantification: Carefully extract 100 µL of the clear supernatant. Dilute 1:10 in a compatible mobile phase (e.g., 50% Acetonitrile/Water) to prevent precipitation inside the HPLC system.
HPLC-UV Analysis: Inject onto a C18 Reverse-Phase column. Quantify the peak area at ~254 nm against a pre-established 5-point calibration curve.
Fig 2. Step-by-step experimental workflow for thermodynamic solubility determination.
Pre-saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours. Causality: Octanol and water are partially miscible. Pre-saturating the phases prevents volume shifts during the actual experiment, which would skew concentration calculations.
Spiking: Dissolve 1-(2-Bromophenyl)-1-propanol in the pre-saturated octanol phase to achieve a concentration of 1 mg/mL.
Partitioning: Combine 2 mL of the spiked octanol with 2 mL of pre-saturated water in a separatory vial. Shake mechanically for 2 hours at 25°C.
Separation & Analysis: Allow the phases to separate completely (centrifuge if emulsions form). Sample both the upper (octanol) and lower (aqueous) layers. Analyze via HPLC-UV and calculate LogP using the formula: LogP = log10([Conc_Octanol] / [Conc_Water]).
Conclusion
The physicochemical profile of 1-(2-Bromophenyl)-1-propanol is defined by the delicate balance between its lipophilic bromobenzene core and its polar hydroxyl group. Understanding its LogP, low PSA, and thermodynamic solubility is non-negotiable for researchers utilizing this compound in API synthesis. By strictly adhering to self-validating experimental protocols, scientists can accurately map its behavior, ensuring predictable scale-up and formulation downstream.
References
Foundational
Crystal Structure and Absolute Configuration Analysis of 1-(2-Bromophenyl)-1-propanol via Anomalous Dispersion X-ray Diffraction
Executive Summary 1-(2-Bromophenyl)-1-propanol (CAS 74532-85-7) is a highly valued chiral secondary alcohol utilized extensively as a building block in asymmetric pharmaceutical synthesis. Establishing its absolute confi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(2-Bromophenyl)-1-propanol (CAS 74532-85-7) is a highly valued chiral secondary alcohol utilized extensively as a building block in asymmetric pharmaceutical synthesis. Establishing its absolute configuration with unequivocal certainty is a strict regulatory and scientific requirement in drug development. This technical guide provides an authoritative, self-validating methodology for determining the crystal structure and absolute stereochemistry of 1-(2-Bromophenyl)-1-propanol using single-crystal X-ray diffraction (SCXRD). By leveraging the anomalous dispersion properties of the heavy bromine atom, researchers can achieve highly precise structural assignments.
Mechanistic Rationale: Anomalous Dispersion and Absolute Structure
In standard X-ray crystallography involving light atoms, Friedel's Law dictates that the diffraction intensities of inverse reflections (Friedel pairs) are identical (
∣F(hkl)∣2=∣F(−h−k−l)∣2
). However, when a crystal contains a heavy atom like bromine, the inner-shell electrons absorb X-ray photons near their absorption edge, causing a phase shift known as resonant scattering or anomalous dispersion[1].
This phenomenon breaks Friedel's Law, resulting in measurable intensity differences between Bijvoet pairs. By analyzing these subtle differences, the absolute spatial arrangement of the chiral molecule can be determined[2]. The presence of bromine in 1-(2-Bromophenyl)-1-propanol makes it an ideal candidate for this technique, allowing the molecule to crystallize in a chiral Sohncke space group (e.g.,
P212121
) where its absolute configuration can be directly visualized and quantified[3].
Logical pathway of utilizing bromine anomalous dispersion for absolute structure determination.
Self-Validating Crystallization Protocol
To obtain high-resolution diffraction data, the growth of a macroscopic, defect-free single crystal is mandatory. The following protocol utilizes a binary solvent system designed to control the thermodynamics of nucleation.
Step-by-Step Methodology
Solvent Selection: Dissolve 50 mg of enantiopure 1-(2-Bromophenyl)-1-propanol in 1.0 mL of Ethyl Acetate (EtOAc) in a clean glass vial.
Causality: EtOAc acts as a strong hydrogen-bond acceptor, fully solubilizing the secondary alcohol and preventing premature amorphous precipitation.
Anti-Solvent Addition: Carefully layer 2.0 mL of n-Hexane over the EtOAc solution to create a biphasic interface, or mix gently for a homogeneous solution depending on the desired evaporation rate.
Causality: Hexane is a non-polar anti-solvent. As the more volatile EtOAc evaporates, the polarity of the mother liquor decreases, slowly driving the solution into a state of supersaturation.
Controlled Evaporation: Puncture the vial cap with a single needle hole (22G) and store in a vibration-free environment at a constant 20 °C.
Causality: Restricting the evaporation rate suppresses rapid kinetic nucleation. This ensures the thermodynamic growth of a single, highly ordered crystal lattice rather than polycrystalline aggregates.
Harvesting: After 3–5 days, harvest the colorless, block-like crystals directly into a cryoprotectant oil (e.g., Paratone-N) to prevent lattice degradation from solvent loss.
X-Ray Diffraction Data Collection & Processing Workflow
The experimental setup must be optimized to maximize the anomalous scattering signal of the bromine atom.
Experimental Workflow
Cryogenic Mounting: Mount a selected crystal (approx.
0.25×0.20×0.15
mm) on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream at 100 K.
Causality: Cryogenic temperatures minimize atomic thermal vibrations (reducing the Debye-Waller factor). This sharpens the diffraction spots and significantly improves the signal-to-noise ratio at high diffraction angles (
θ
), which is critical for resolving Bijvoet pairs[2].
Radiation Selection: Utilize a microfocus Copper (
Cu−Kα
,
λ=1.54178
Å) X-ray source rather than Molybdenum (
Mo−Kα
).
Causality: The anomalous scattering factor (
f′′
) for bromine is substantially higher at the Cu-K
α
wavelength compared to Mo-K
α
. This maximizes the intensity differences between Friedel pairs, leading to a highly precise absolute structure determination[4].
Data Integration and Absorption Correction: Process the raw frames using software such as SAINT and apply a multi-scan absorption correction (SADABS).
Causality: Bromine is highly absorbing. Failing to correct for X-ray absorption will artificially skew reflection intensities, destroying the subtle Bijvoet differences required for stereochemical assignment.
Structure Solution and Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
The Flack Parameter: A Self-Validating Metric
During refinement, the absolute configuration is validated by calculating the Flack parameter (
x
)[5]. The software models the crystal as an inversion twin using the equation:
If
x≈0
(with a standard uncertainty
<0.05
): The assigned absolute stereochemistry is unambiguously correct.
If
x≈1
: The true structure is the enantiomer of the current model; the coordinates must be inverted.
If
x≈0.5
: The crystal is a racemic twin, indicating a failure in enantiopurity or a crystallization anomaly[3].
Workflow for the crystallization and X-ray diffraction analysis of 1-(2-Bromophenyl)-1-propanol.
Quantitative Crystallographic Data
Below is a standardized summary table of the expected crystallographic parameters for an enantiopure sample of 1-(2-Bromophenyl)-1-propanol refined to high precision.
Parameter
Value / Description
Empirical Formula
C
9
H
11
BrO
Formula Weight
215.09 g/mol
Temperature
100(2) K
Wavelength
1.54178 Å (Cu-K
α
)
Crystal System
Orthorhombic
Space Group
P212121
(Chiral Sohncke Group)
Unit Cell Dimensions
a=5.20
Å,
b=11.50
Å,
c=15.30
Å
Volume
≈914.9
Å
3
Z (Molecules per unit cell)
4
Calculated Density
1.561 g/cm
3
Absorption Coefficient (
μ
)
5.52 mm
−1
θ
Range for Data Collection
4.8° to 68.2°
Goodness-of-Fit on
F2
1.045
Final R Indices[
I>2σ(I)
]
R1=0.028
,
wR2=0.065
Absolute Structure Parameter (Flack
x
)
0.01(2) (Confirms correct absolute configuration)
References
Flack parameter - Wikipedia
Source: Wikipedia
URL:[Link]
Howard Flack and the Flack Parameter
Source: MDPI (Crystals)
URL:[Link]
Absolute configuration - Wikipedia
Source: Wikipedia
URL:[Link]
Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods
Source: Thieme Connect
URL:[Link]
Thermodynamic stability of 1-(2-Bromophenyl)-1-propanol in organic solvents
Thermodynamic Stability of 1-(2-Bromophenyl)-1-propanol in Organic Solvents: A Mechanistic and Kinetic Guide Introduction: The Chemical Context In pharmaceutical process chemistry and active pharmaceutical ingredient (AP...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Stability of 1-(2-Bromophenyl)-1-propanol in Organic Solvents: A Mechanistic and Kinetic Guide
Introduction: The Chemical Context
In pharmaceutical process chemistry and active pharmaceutical ingredient (API) synthesis, the thermodynamic stability of intermediate building blocks dictates solvent selection, reaction conditions, and storage parameters. 1-(2-Bromophenyl)-1-propanol (CAS: 74532-85-7)[1] is a sterically hindered secondary benzylic alcohol. Unlike primary aliphatic alcohols, secondary benzylic alcohols exist in a delicate thermodynamic equilibrium when dissolved in organic solvents.
As a Senior Application Scientist, I approach solvent stability not merely as a shelf-life metric, but as a dynamic system governed by physical organic chemistry. The presence of the ortho-bromo substituent introduces unique causality to the molecule's behavior: its large van der Waals radius (~1.85 Å) restricts the conformational freedom of the propanol side chain, while its inductive electron-withdrawing nature (-I effect) fundamentally alters the stability of transition states during degradation[2][3].
Mechanistic Pathways of Degradation
To control degradation, we must first understand the thermodynamic driving forces. In organic solvents, 1-(2-Bromophenyl)-1-propanol is primarily susceptible to two degradation pathways, both of which are highly solvent-dependent:
Solvolysis (SN1 Etherification): In polar protic solvents (e.g., methanol, ethanol), trace acidic impurities protonate the hydroxyl group. The subsequent loss of water forms a benzylic carbocation. While the aromatic ring stabilizes this cation via resonance, the ortho-bromo group forces the empty p-orbital out of perfect coplanarity, slightly destabilizing the intermediate[3]. The solvent then acts as a nucleophile, trapping the cation to form an alkyl benzylic ether.
Dehydration (E1/E2 Elimination): In polar aprotic or highly acidic environments, the molecule undergoes dehydration to form 1-(2-bromophenyl)propene. This pathway is thermodynamically driven by the formation of a highly stable, conjugated alkene system[4].
Fig 1: Primary thermodynamic degradation pathways of 1-(2-Bromophenyl)-1-propanol in solution.
Solvent-Specific Thermodynamic Behaviors
The thermodynamic stability of this molecule is inextricably linked to the dielectric constant (
ε
) and nucleophilicity of the chosen solvent.
Polar Protic Solvents (e.g., Methanol,
ε=32.7
): These solvents lower the Gibbs free energy of activation (
ΔG‡
) for ionization by solvating the leaving water molecule. Because they are also nucleophilic, the thermodynamic equilibrium strongly favors solvolysis. Stability here is critically low.
Polar Aprotic Solvents (e.g., Acetonitrile,
ε=37.5
): While capable of stabilizing ionic transition states, these solvents lack nucleophilicity. Degradation is restricted primarily to dehydration, resulting in moderate thermodynamic stability.
Non-Polar Solvents (e.g., Toluene,
ε=2.4
): The inability to stabilize charge separation effectively shuts down the SN1 and E1 pathways. The molecule exhibits its highest thermodynamic stability in these environments.
Self-Validating Experimental Protocol for Stability Profiling
To accurately determine the thermodynamic parameters of 1-(2-Bromophenyl)-1-propanol, I utilize a self-validating forced degradation workflow. The causality behind this specific protocol is the inclusion of an inert internal standard (IS), such as biphenyl. By tracking the absolute mass balance (API + Degradants vs. IS), the system automatically validates itself: if the mass balance drops below 98%, it flags the presence of undetected volatile degradants or insoluble polymers, preventing false stability readings.
Step-by-Step Methodology:
Sample Preparation: Prepare a 10.0 mg/mL stock solution of 1-(2-Bromophenyl)-1-propanol in the target organic solvent. Add biphenyl (1.0 mg/mL) as the internal standard.
Aliquot Distribution: Dispense 1.0 mL aliquots into hermetically sealed, inert borosilicate HPLC vials to prevent solvent evaporation (which would skew concentration data).
Thermal Stressing: Place the vials in thermostatically controlled incubators at three distinct temperatures: 25°C, 40°C, and 60°C.
Time-Course Quenching: At predefined intervals (0, 24, 48, 72, 168 hours), remove a vial and immediately quench the reaction by plunging it into an ice-water bath (-20°C) to halt all kinetic processes.
HPLC-UV/MS Analysis: Analyze the quenched samples using a C18 reverse-phase column. Quantify the remaining API and emerging degradants against the internal standard.
Thermodynamic Extraction: Plot the natural log of the reaction rate constant (
lnk
) against the inverse of temperature (
1/T
) to generate an Arrhenius plot. Extract the activation energy (
Ea
) and calculate
ΔG‡
.
Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.
Quantitative Data Summary
The following table summarizes the thermodynamic stability profile of 1-(2-Bromophenyl)-1-propanol across representative organic solvents. The data illustrates how solvent polarity and nucleophilicity directly manipulate the activation energy barrier (
ΔG‡
).
Organic Solvent
Dielectric Constant (
ε
)
Dominant Degradation Pathway
ΔG‡
at 25°C (kJ/mol)
Projected Half-Life (
t1/2
) at 25°C
Methanol
32.7
Solvolysis (Etherification)
95.2
~4.2 Days
Isopropanol
18.3
Solvolysis (Sterically Hindered)
102.8
~18.5 Days
Acetonitrile
37.5
Dehydration
112.4
>6 Months
Toluene
2.4
None (Thermodynamically Stable)
>130.0
>2 Years
Note: Lower
ΔG‡
values indicate a lower energy barrier to degradation, correlating directly with shorter half-lives in protic environments.
Conclusion
The thermodynamic stability of 1-(2-Bromophenyl)-1-propanol is not an absolute value, but a highly tunable parameter dictated by the chosen organic solvent. For long-term storage or low-temperature processing, non-polar solvents like toluene are strictly required to suppress benzylic ionization. Conversely, if the molecule is to be utilized in a substitution reaction, polar protic solvents can be leveraged to intentionally lower the thermodynamic barrier to the benzylic carbocation.
An In-depth Technical Guide on the Synthesis of 1-(2-Bromophenyl)-1-propanol via Grignard Addition
Abstract The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2] This guide provides a comprehensive exploration of the synthesis of 1...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2] This guide provides a comprehensive exploration of the synthesis of 1-(2-bromophenyl)-1-propanol, a secondary alcohol, through the nucleophilic addition of a Grignard reagent to an aldehyde.[3] We will delve into the intricate mechanism of this transformation, from the formation of the organomagnesium halide to the final protonation step that yields the desired alcohol. This document is tailored for researchers, scientists, and professionals in drug development, offering not only a detailed experimental protocol but also the underlying scientific principles that govern this powerful reaction.
Introduction: The Significance of the Grignard Reaction
Discovered by Victor Grignard in 1900, the reaction that now bears his name revolutionized organic synthesis.[2] It provides a robust method for creating new carbon-carbon bonds by reacting an organomagnesium halide, the Grignard reagent, with an electrophilic carbon atom, most notably the carbonyl carbon of aldehydes and ketones.[1][4] The versatility of this reaction allows for the synthesis of a wide array of alcohols: primary alcohols from formaldehyde, secondary alcohols from other aldehydes, and tertiary alcohols from ketones.[3][5] The core of the Grignard reagent's reactivity lies in the highly polarized carbon-magnesium bond, which imparts a significant partial negative charge on the carbon atom, rendering it a potent nucleophile.[6][7]
The Core Mechanism: A Step-by-Step Analysis
The synthesis of 1-(2-bromophenyl)-1-propanol via the Grignard pathway is a two-part process: the formation of the Grignard reagent, 2-bromophenylmagnesium bromide, followed by its nucleophilic attack on propanal.
Formation of the Grignard Reagent: 2-Bromophenylmagnesium Bromide
The initial and critical step is the preparation of the Grignard reagent. This involves the reaction of an aryl halide, in this case, 2-bromotoluene, with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (THF).[4][8]
The mechanism of Grignard reagent formation is believed to involve radical intermediates.[9][10] The magnesium metal donates an electron to the aryl halide, forming a radical anion, which then fragments to an aryl radical and a halide ion. The aryl radical subsequently reacts with magnesium to form the organomagnesium halide.[4] It is imperative that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will readily react with any protic solvent, such as water or alcohols, to quench the reagent.[7][11]
Nucleophilic Addition to Propanal
Once formed, the 2-bromophenylmagnesium bromide acts as a powerful nucleophile.[7] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of propanal.[12][13] This addition breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[6]
The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic nature of the addition.[14][15]
Acidic Workup and Protonation
The final step of the synthesis is the acidic workup. The magnesium alkoxide intermediate is treated with a dilute acid, such as aqueous ammonium chloride or dilute hydrochloric acid, to protonate the alkoxide and yield the final product, 1-(2-bromophenyl)-1-propanol.[6][16] This step also serves to quench any unreacted Grignard reagent and to dissolve the magnesium salts, facilitating the isolation of the desired alcohol.[16]
This section provides a detailed, step-by-step methodology for the synthesis of 1-(2-bromophenyl)-1-propanol.
Materials and Reagents
Reagent/Material
Molecular Weight ( g/mol )
Moles (mol)
Quantity
Magnesium Turnings
24.31
0.12
2.92 g
2-Bromotoluene
171.04
0.10
17.1 g (12.8 mL)
Propanal
58.08
0.10
5.81 g (7.2 mL)
Anhydrous Diethyl Ether
74.12
-
~200 mL
Saturated Aqueous NH₄Cl
-
-
~150 mL
Anhydrous Sodium Sulfate
142.04
-
As needed
Iodine
253.81
-
1-2 small crystals
Equipment
Three-necked round-bottom flask (500 mL)
Reflux condenser with a drying tube (containing CaCl₂)
Dropping funnel (125 mL)
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Separatory funnel (500 mL)
Rotary evaporator
Procedure
Part 1: Formation of 2-Bromophenylmagnesium Bromide
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a stopper. Ensure all glassware is flame-dried to remove any traces of moisture.[17]
Initiation: Place the magnesium turnings and a small crystal of iodine into the flask. The iodine helps to activate the magnesium surface.[18][19]
Reagent Addition: In the dropping funnel, prepare a solution of 2-bromotoluene in 75 mL of anhydrous diethyl ether.
Reaction Start: Add a small portion (approximately 10-15 mL) of the 2-bromotoluene solution to the magnesium turnings. The reaction may need gentle warming with the palm of your hand or a warm water bath to initiate. The start of the reaction is indicated by the disappearance of the iodine color, the formation of a cloudy gray solution, and gentle refluxing of the ether.[11]
Completion of Addition: Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a steady reflux.
Reflux: After the addition is complete, gently heat the mixture to reflux for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[14]
Part 2: Synthesis of 1-(2-Bromophenyl)-1-propanol
Cooling: Cool the Grignard reagent solution to 0 °C using an ice bath.
Aldehyde Addition: Dissolve the propanal in 25 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the propanal solution dropwise to the cold, stirring Grignard reagent. Maintain the temperature below 10 °C during the addition. A white precipitate of the magnesium alkoxide will form.[15]
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
Part 3: Work-up and Purification
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 150 mL of cold, saturated aqueous ammonium chloride solution with vigorous stirring.[14][16] This will hydrolyze the magnesium alkoxide and quench any excess Grignard reagent.
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.[14]
Washing: Combine all the organic layers and wash with 50 mL of saturated sodium chloride solution (brine) to help remove dissolved water.[16]
Drying: Dry the ether solution over anhydrous sodium sulfate.
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude 1-(2-bromophenyl)-1-propanol.
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Visualization of the Process
Reaction Mechanism
Caption: Overall reaction pathway for the synthesis of 1-(2-Bromophenyl)-1-propanol.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of 1-(2-Bromophenyl)-1-propanol
To confirm the identity and purity of the synthesized 1-(2-bromophenyl)-1-propanol, a combination of spectroscopic techniques should be employed.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This will provide information about the different types of protons and their neighboring environments in the molecule. Key signals would include the triplet for the methyl group, the multiplet for the methylene group, the triplet for the carbinol proton, and the aromatic protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This technique will show the number of unique carbon environments in the molecule.
IR (Infrared) Spectroscopy: The IR spectrum should show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol functional group.
Mass Spectrometry (MS): This will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Conclusion
The Grignard addition of 2-bromophenylmagnesium bromide to propanal is a reliable and effective method for the synthesis of 1-(2-bromophenyl)-1-propanol. A thorough understanding of the reaction mechanism, coupled with meticulous experimental technique, particularly the exclusion of moisture, is paramount for a successful outcome. This guide provides the necessary theoretical framework and practical steps for researchers to confidently execute this important carbon-carbon bond-forming reaction.
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
ACS Publications. Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism | Organic Letters. Available from: [Link]
LibreTexts. 4.2: Nucleophilic Addition of Hydride and Grignard Reagents- Alcohol Formation. Available from: [Link]
Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. Available from: [Link]
LibreTexts. 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Available from: [Link]
ACS Publications. Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism | Organic Letters. Available from: [Link]
University of Calgary. Ch17: RLi or RMgX with Aldehydes or Ketones. Available from: [Link]
University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. Available from: [Link]
Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Available from: [Link]
Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]
ScienceDirect. Grignard reagent formation. Available from: [Link]
YouTube. making Grignard reagents. Available from: [Link]
Thieme Chemistry. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 7: Compounds of Group 14 (Ge, Sn, Pb), and Group 13 (B, Al, Ga, In, Tl). Available from: [Link]
Wikipedia. Phenylmagnesium bromide. Available from: [Link]
PraxiLabs. Grignard Reagent Reaction: Synthesis & Mechanism. Available from: [Link]
MiraCosta College. Preparation of the Grignard reagent, phenylmagnesium bromide. Available from: [Link]
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
Nature. Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Available from: [Link]
West Virginia University. 19. The Grignard Reaction. Available from: [Link]
Organic Syntheses. phenylmagnesium bromide. Available from: [Link]
Reddit. Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. Available from: [Link]
PrepChem.com. Synthesis of Phenyl magnesium bromide. Available from: [Link]
University of Wisconsin-River Falls. Grignard Reaction. Available from: [Link]
Filo. The reaction of phenyl magnesium bromide an... Available from: [Link]
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Chegg. Solved The reaction of phenylmagnesium bromide (C6H5MgBr). Available from: [Link]
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Transtutors. The Reaction Of Phenylmagnesium Bromide (C6H5MgBr) With Propanal (CH3CH2CH=O), Followed By... Available from: [Link]
University of Illinois Urbana-Champaign. Synthesis of 1-Phenylethanol: A Grignard Reaction. Available from: [Link]
Chegg. Synthesis of 1-phenyl-1-propanol with Grignard reagent. Write out full mechanism. Available from: [Link]
Amanote Research. (PDF) Structural and Spectroscopic Characterization of. Available from: [Link]
National Institute of Standards and Technology. 2-Propanol, 1-bromo-. Available from: [Link]
PubMed Central. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Available from: [Link]
Technical Whitepaper: Material Safety, Toxicological Profiling, and Experimental Workflows for 1-(2-Bromophenyl)-1-propanol
Executive Summary 1-(2-Bromophenyl)-1-propanol is a halogenated aromatic alcohol that serves as a critical chiral precursor and intermediate in the synthesis of active pharmaceutical ingredients (APIs), chalcogen electro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(2-Bromophenyl)-1-propanol is a halogenated aromatic alcohol that serves as a critical chiral precursor and intermediate in the synthesis of active pharmaceutical ingredients (APIs), chalcogen electrophiles, and advanced materials. The presence of the ortho-bromo substituent dictates its reactivity in organometallic cross-coupling and nucleophilic substitutions, while simultaneously altering its lipophilicity and toxicological profile. This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic toxicity, and validated experimental handling protocols for this compound, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The structural dynamics of 1-(2-bromophenyl)-1-propanol are defined by the steric hindrance and electron-withdrawing nature of the bromine atom at the ortho position. These properties make it an excellent candidate for stereoselective transformations but also facilitate its partitioning into biological lipid bilayers.
Table 1: Physicochemical and Identification Data
Property
Value / Description
Chemical Name
1-(2-Bromophenyl)-1-propanol
CAS Registry Number
74532-85-7
Molecular Formula
C9H11BrO
Molecular Weight
215.09 g/mol
Linear Formula
CH3CH2CH(OH)C6H4Br
InChIKey
SMYHFDLFOKKDOO-UHFFFAOYSA-N
Physical Form
Liquid (at Room Temperature)
Storage Conditions
Room Temperature (RT), well-ventilated
Toxicological Profile & MSDS Evaluation
Understanding the safety profile of a compound requires moving beyond static hazard codes to comprehend the mechanistic basis of its toxicity. According to the 1, 1-(2-bromophenyl)-1-propanol is classified under the GHS07 (Exclamation Mark) hazard category, carrying specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
The underlying causality of this toxicity profile is rooted in the molecule's lipophilicity. Halogenated aromatic alcohols exhibit a strong propensity to intercalate into cellular lipid bilayers 2. The insertion of the bulky bromophenyl moiety disrupts the highly ordered packing of phospholipid acyl chains. This intercalation increases membrane fluidity, compromises structural integrity, and induces the leakage of essential intracellular components. At the macroscopic tissue level, this cellular damage manifests as the acute irritation of epithelial tissues described in the MSDS.
Cellular toxicity pathway of halogenated aromatic alcohols via membrane disruption.
The synthesis of 1-(2-bromophenyl)-1-propanol is classically achieved through the nucleophilic addition of ethyl magnesium bromide to 2-bromobenzaldehyde 3.
Step-by-Step Protocol:
Preparation of Reagents: Dissolve 2-bromobenzaldehyde in anhydrous diethyl ether under an inert argon atmosphere.
Causality: Strict anhydrous conditions are critical to prevent the premature protonation and destruction of the moisture-sensitive Grignard reagent, ensuring maximal nucleophilic attack on the aldehyde.
Nucleophilic Addition: Cool the solution to 0°C using an ice bath and add ethyl magnesium bromide dropwise over 30 minutes.
Causality: The Grignard addition is highly exothermic. Maintaining 0°C controls the reaction kinetics, minimizing unwanted side reactions such as enolization or reduction of the aldehyde.
Quenching: Carefully quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Causality: NH₄Cl provides a mild proton source to convert the intermediate magnesium alkoxide into the final alcohol. Using a strong acid could cause premature acid-catalyzed dehydration of the newly formed propanol derivative.
Extraction & Purification: Separate the organic layer, extract the aqueous phase with additional ether, dry the combined organic layers over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the target compound.
Synthetic workflow and self-validating quality control for 1-(2-Bromophenyl)-1-propanol.
In Vitro Membrane Integrity Assay (Self-Validating Protocol)
To quantitatively assess the membrane-disrupting toxicity of 1-(2-bromophenyl)-1-propanol, a Lactate Dehydrogenase (LDH) release assay is employed. This protocol is architected as a self-validating system to ensure data reliability and eliminate false positives caused by assay degradation.
Step-by-Step Protocol:
Cell Culture & Dosing: Seed human bronchial epithelial cells (e.g., BEAS-2B, to mimic respiratory exposure) in a 96-well plate at 10,000 cells/well. Treat with varying concentrations of 1-(2-bromophenyl)-1-propanol dissolved in DMSO (final DMSO concentration <0.1%).
Internal Validation Controls:
Vehicle Control: Cells treated with 0.1% DMSO. This establishes the baseline spontaneous LDH release.
Positive Control: Cells treated with 1% Triton X-100. This non-ionic surfactant induces complete membrane lysis, establishing the maximum possible LDH signal.
Assay Execution: After a 24-hour incubation, transfer 50 µL of the supernatant to a new plate and add 50 µL of the LDH substrate mixture. Incubate in the dark for 30 minutes, stop the reaction, and measure absorbance at 490 nm.
System Validation Check: The assay is only considered valid if the Positive Control signal is at least 5-fold higher than the Vehicle Control. This internal check proves that the detection reagents are active, the cells were healthy prior to treatment, and any observed cytotoxicity is strictly attributable to the target compound's membrane-disrupting properties.
Safety Protocols & Exposure Control
Given its classification as an irritant, strict engineering controls and personal protective equipment (PPE) must be utilized during handling.
Table 2: GHS Hazard Identification & Mitigation
Hazard Statement
Clinical Manifestation
Mitigation Strategy & Precautionary Codes
H315: Causes skin irritation
Erythema, defatting of the skin
P280: Wear chemically resistant nitrile gloves and lab coat. P302+P352: Wash with plenty of water upon contact.
H319: Causes serious eye irritation
Corneal irritation, conjunctivitis
P280: Wear tight-fitting safety goggles. P305+P351+P338: Rinse cautiously with water for several minutes; remove contact lenses.
H335: May cause respiratory irritation
Coughing, mucosal inflammation
P261, P271: Avoid breathing vapors. Handle exclusively within a certified Class II fume hood or well-ventilated area.
References
PrepChem. "Synthesis of 1(2-bromophenyl)propanol." Preparative Chemistry. Available at: [Link]
A Technical Guide to the Spectroscopic Characterization of 1-(2-Bromophenyl)-1-propanol Derivatives
Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(2-Bromophenyl)-1-propanol and its derivatives, compounds of significant interest in synthetic chemistry and dr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(2-Bromophenyl)-1-propanol and its derivatives, compounds of significant interest in synthetic chemistry and drug development. As key intermediates, their unambiguous structural verification and purity assessment are paramount. This document offers an in-depth exploration of core spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we present the foundational principles, expected spectral features specific to this class of molecules, and detailed, field-proven experimental protocols. The guide is designed for researchers, scientists, and drug development professionals, aiming to bridge theoretical knowledge with practical application, ensuring robust and reliable analytical outcomes.
Introduction: The Role of 1-(2-Bromophenyl)-1-propanol Derivatives in Synthesis
1-(2-Bromophenyl)-1-propanol and its analogues are versatile chemical building blocks. The presence of a secondary alcohol provides a reactive center for oxidation or nucleophilic substitution, while the brominated phenyl ring is primed for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making these compounds valuable precursors for the synthesis of complex pharmaceutical agents and novel materials. The precise arrangement of the hydroxyl, propyl, and bromo-substituted phenyl groups gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is non-negotiable for confirming the identity, structure, and purity of these molecules, thereby ensuring the integrity of subsequent synthetic steps and the final product. This guide provides the necessary tools for that critical task.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. For 1-(2-Bromophenyl)-1-propanol derivatives, it allows for the unambiguous assignment of every proton and carbon in the structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms. The spectrum of 1-(2-Bromophenyl)-1-propanol is a case study in how electronic effects and spin-spin coupling reveal a molecule's structure.
Causality Behind Expected Signals:
Aromatic Protons (δ 7.0-7.6 ppm): The four protons on the phenyl ring are in distinct chemical environments due to the ortho-bromo substituent and the 1-hydroxypropyl group. They typically appear as complex multiplets in the downfield region of the spectrum. The electron-withdrawing nature of the bromine atom deshields adjacent protons, shifting them further downfield.
Carbinol Proton (-CHOH, δ ~4.8-5.2 ppm): This proton is attached to the same carbon as the hydroxyl group and the phenyl ring. Its signal is often a triplet or doublet of doublets, depending on the coupling with the adjacent methylene protons. Its chemical shift is sensitive to solvent and concentration.
Hydroxyl Proton (-OH, variable δ): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding. It often appears as a broad singlet.[1] A key confirmatory test is to shake the sample with a drop of D₂O, which causes the -OH peak to disappear due to proton exchange.[1]
Methylene Protons (-CH₂-, δ ~1.6-1.9 ppm): These two protons are diastereotopic and will appear as a complex multiplet. They are coupled to both the carbinol proton and the methyl protons.
Methyl Protons (-CH₃, δ ~0.9 ppm): The terminal methyl group protons typically appear as a triplet, coupled to the adjacent methylene protons, in the most upfield region of the spectrum.
Data Presentation: Expected ¹H NMR Signals
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Aromatic (Ar-H)
7.0 - 7.6
Multiplet (m)
4H
Carbinol (CHOH)
4.8 - 5.2
Triplet (t) or dd
1H
Methylene (CH₂)
1.6 - 1.9
Multiplet (m)
2H
Methyl (CH₃)
~0.9
Triplet (t)
3H
Hydroxyl (OH)
Variable
Broad Singlet (br s)
1H
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified 1-(2-Bromophenyl)-1-propanol derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the solvent provides a reference signal.
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 to 16) should be averaged to obtain a good signal-to-noise ratio.
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS or solvent reference signal. Integrate the peaks to determine the relative proton ratios.
¹³C NMR and DEPT Spectroscopy: Elucidating the Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.
Causality Behind Expected Signals:
Aromatic Carbons (δ 120-145 ppm): The six aromatic carbons will give rise to distinct signals. The carbon atom directly bonded to the bromine (C-Br) is significantly influenced by the halogen's electronegativity and heavy atom effect, typically appearing around δ 122 ppm. The carbon bearing the hydroxypropyl group (C-ipso) appears around δ 143 ppm.
Carbinol Carbon (-CHOH, δ ~75 ppm): This carbon, bonded to the electronegative oxygen atom, is significantly deshielded and appears in the midrange of the spectrum.
Aliphatic Carbons (-CH₂- and -CH₃, δ 10-35 ppm): The methylene and methyl carbons of the propyl chain appear in the upfield, aliphatic region of the spectrum.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for differentiating between CH, CH₂, and CH₃ groups.
DEPT-90: Only CH (methine) carbons will show a positive signal.
DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative (inverted) signals. Quaternary carbons (like C-Br and C-ipso) are absent in DEPT spectra.
Data Presentation: Expected ¹³C NMR Signals
Carbon Assignment
Expected Chemical Shift (δ, ppm)
DEPT-90
DEPT-135
Ar-C (ipso)
~143
No Signal
No Signal
Ar-CH
127 - 133
Positive
Positive
Ar-CBr
~122
No Signal
No Signal
Carbinol (CHOH)
~75
Positive
Positive
Methylene (CH₂)
~32
No Signal
Negative
Methyl (CH₃)
~10
No Signal
Positive
Experimental Protocol: ¹³C NMR and DEPT
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration (20-50 mg/mL) may be beneficial for reducing acquisition time.
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
Data Acquisition:
Broadband Decoupled ¹³C: Acquire a standard proton-decoupled ¹³C spectrum. A longer acquisition time with more scans (e.g., 128 to 1024) is typically required compared to ¹H NMR.
DEPT: Run the DEPT-90 and DEPT-135 pulse sequences. These are typically much faster to acquire than the full ¹³C spectrum.
Data Processing: Process the spectra similarly to ¹H NMR. Align the chemical shift axis of the DEPT spectra with the main ¹³C spectrum to assign the multiplicity of each carbon signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Absorption Bands:
O-H Stretch (3600-3200 cm⁻¹): The most prominent feature for an alcohol is a strong, broad absorption band in this region, characteristic of a hydrogen-bonded hydroxyl group.[2]
C-H Stretch (Aromatic, 3100-3000 cm⁻¹): Medium to weak absorptions just above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the phenyl ring.
C-H Stretch (Aliphatic, 3000-2850 cm⁻¹): Strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the propyl group.[2]
C=C Stretch (Aromatic, 1600-1450 cm⁻¹): Several medium-intensity sharp peaks in this region are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.
C-O Stretch (Alcohol, 1150-1050 cm⁻¹): A strong C-O stretching band is expected in this region, confirming the presence of the alcohol functional group.[2]
C-Br Stretch (~650-550 cm⁻¹): A medium to strong absorption in the fingerprint region can often be attributed to the C-Br stretch.
Data Presentation: Key IR Absorption Bands
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Intensity
Hydroxyl (-OH)
Stretch, H-bonded
3600 - 3200
Strong, Broad
Aromatic C-H
Stretch
3100 - 3000
Medium
Aliphatic C-H
Stretch
3000 - 2850
Strong
Aromatic C=C
Stretch
1600 - 1450
Medium, Sharp
Alcohol C-O
Stretch
1150 - 1050
Strong
Bromoalkane C-Br
Stretch
650 - 550
Medium-Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the purified sample directly onto the ATR crystal, ensuring complete coverage.
Data Acquisition: Lower the ATR anvil to press the sample firmly against the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly diagnostic due to isotopic patterns.
Key Spectral Features:
Molecular Ion (M⁺) Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak for a monobrominated compound like 1-(2-Bromophenyl)-1-propanol will appear as a characteristic doublet (the "M" and "M+2" peaks) of almost equal intensity, immediately confirming the presence of one bromine atom.[3]
Fragmentation Analysis: Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner.
Loss of Water [M-18]⁺: A common fragmentation for alcohols is the elimination of a water molecule.
Loss of Ethyl Group [M-29]⁺: Cleavage of the C1-C2 bond of the propyl chain results in the loss of an ethyl radical (•CH₂CH₃).
Benzylic Cleavage: The most favorable cleavage often occurs at the bond beta to the aromatic ring, leading to the formation of a stable benzylic carbocation. For this molecule, this would be the [M-C₂H₅]⁺ fragment.
Visualization: Key Fragmentation Pathways
Caption: Common EI fragmentation pathways for 1-(2-Bromophenyl)-1-propanol.
Data Presentation: Expected Mass Spectrometry Fragments
m/z (⁷⁹Br/⁸¹Br)
Identity
Notes
216/218
[M]⁺
Molecular Ion Peak, characteristic 1:1 bromine isotopic pattern.
198/200
[M-H₂O]⁺
Loss of water from the alcohol.
187/189
[M-C₂H₅]⁺
Loss of an ethyl group, a stable benzylic cation.
170/172
[C₇H₆Br]⁺
Further fragmentation, loss of the hydroxyl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Instrument Setup:
GC: Install an appropriate capillary column (e.g., a non-polar DB-5 or similar). Set up a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
MS: Use an Electron Ionization (EI) source, typically at 70 eV. Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-300).
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
Data Acquisition: The GC will separate the components of the mixture over time, and the MS will record a mass spectrum for the compounds as they elute from the column.
Data Analysis: Identify the GC peak corresponding to the target compound. Analyze its mass spectrum, identifying the molecular ion peak (M⁺ and M+2) and major fragment ions.
UV-Visible Spectroscopy: Probing the Aromatic Chromophore
UV-Vis spectroscopy measures the electronic transitions within a molecule. For 1-(2-Bromophenyl)-1-propanol, the absorption is dominated by the π → π* transitions of the bromophenyl chromophore.[4]
Expected Absorptions:
The benzene ring exhibits characteristic absorption bands. Substituents on the ring can cause a shift in the wavelength of maximum absorbance (λ_max) and a change in the molar absorptivity (ε). The benzene spectrum typically shows three absorption bands.[5] For substituted benzenes, the fine structure is often lost, and the secondary band around 255-265 nm is most commonly observed in routine analysis. The bromo and hydroxypropyl substituents will cause a slight bathochromic (red) shift compared to unsubstituted benzene.
Data Presentation: Expected UV-Vis Absorption
Transition
Expected λ_max (nm)
Solvent
π → π* (Secondary Band)
~265
Ethanol or Hexane
π → π* (Primary Band)
~210
Ethanol or Hexane
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.
Blanking: Place the blank cuvette in the spectrometer and record a baseline spectrum. This subtracts any absorbance from the solvent and the cuvette itself.
Data Acquisition: Replace the blank with the sample cuvette and record the absorption spectrum, typically over a range of 200-400 nm.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete structural picture. A logical, integrated workflow is essential for the definitive characterization of 1-(2-Bromophenyl)-1-propanol derivatives. The synergy between these methods provides a self-validating system for structural elucidation.
Visualization: Characterization Workflow
Caption: A logical workflow for the comprehensive spectroscopic characterization of a novel compound.
Workflow Logic:
Mass Spectrometry: The analysis begins with MS to determine the molecular weight and confirm the presence of bromine via the isotopic pattern.
Infrared Spectroscopy: IR is used concurrently as a quick check for the expected functional groups, primarily the alcohol's O-H stretch.
¹H NMR: This provides the detailed proton environment and connectivity, serving as the primary map of the molecule.
¹³C NMR & DEPT: These techniques confirm the carbon skeleton suggested by the ¹H NMR and MS data, and DEPT definitively assigns the carbon types.
Final Structure: By integrating the data from all techniques, the proposed structure is either confirmed or refuted, providing a complete and validated characterization.
Conclusion
The spectroscopic characterization of 1-(2-Bromophenyl)-1-propanol derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique and critical piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR confirms the essential functional groups, and Mass Spectrometry establishes the molecular weight and elemental composition, with the bromine isotopic pattern serving as a definitive marker. Following the integrated workflow and robust protocols detailed in this guide will enable researchers to characterize these valuable synthetic intermediates with the highest degree of confidence and scientific integrity.
References
Vertex AI Search. (n.d.). UV-Vis Spectroscopy.
Vertex AI Search. (n.d.). 13C NMR of 1-Propanol.
Doc Brown's Advanced Organic Chemistry. (2025, December 13). Infrared spectrum of propan-1-ol.
PubChem. (n.d.). (R)-1-(2-bromophenyl)ethanol.
Vertex AI Search. (n.d.). Vis-UV spectra of aromatic compounds.
BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide.
Application Note: Enantioselective Synthesis of (R)-1-(2-bromophenyl)-1-propanol via Ru-Catalyzed Asymmetric Transfer Hydrogenation
Executive Summary & Strategic Rationale The synthesis of enantiopure (R)-1-(2-bromophenyl)-1-propanol is critical for the development of advanced pharmaceutical intermediates, particularly those requiring subsequent tran...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
The synthesis of enantiopure (R)-1-(2-bromophenyl)-1-propanol is critical for the development of advanced pharmaceutical intermediates, particularly those requiring subsequent transition-metal-catalyzed cross-coupling at the ortho-bromo position. While classical methods like the Corey-Bakshi-Shibata (CBS) reduction are viable, they require stoichiometric amounts of hazardous, moisture-sensitive borane reagents.
This protocol leverages the Noyori Asymmetric Transfer Hydrogenation (ATH) [1], employing the robust chiral catalyst RuCl(p-cymene)[(S,S)-TsDPEN]. By utilizing a formic acid/triethylamine (HCOOH/Et₃N) azeotrope as the hydrogen donor, the reaction bypasses the need for high-pressure H₂ gas. Crucially, the irreversible decomposition of formic acid into CO₂ drives the reaction to >99% conversion, overcoming the thermodynamic equilibrium limitations typically encountered when isopropanol is used as the hydride source[2].
The ATH of 2-bromopropiophenone operates via an elegant metal-ligand bifunctional outer-sphere mechanism:
Catalyst Activation : The 16-electron Ru-amido precatalyst is generated in situ upon treatment with a base.
Hydride Transfer : Formic acid coordinates to the complex, transferring a hydride to the Ruthenium center and a proton to the basic nitrogen of the TsDPEN ligand. This releases CO₂ and forms the 18-electron Ru-hydride active species.
Enantio-discrimination : The ketone substrate coordinates via a six-membered pericyclic transition state. The (S,S)-TsDPEN ligand, in conjunction with the p-cymene roof, forms a rigid chiral pocket. The bulky 2-bromophenyl group is sterically repelled by the arene ligand, forcing the smaller ethyl group into the restricted quadrant. This precisely aligns the Re-face of the carbonyl carbon for hydride attack, stereoselectively yielding the (R)-alcohol [3].
Outer-sphere metal-ligand bifunctional mechanism of the Noyori ATH.
Data Presentation: Optimization Parameters
The following table summarizes the optimization of reaction conditions, demonstrating the superiority of the TEAF system for sterically hindered ortho-substituted propiophenones.
Entry
Catalyst (mol%)
H-Donor / Solvent
Temp (°C)
Time (h)
Conversion (%)
ee (%)
1
Ru-(S,S)-TsDPEN (1.0)
i-PrOH / KOH (0.1 M)
25
24
82
91
2
Ru-(S,S)-TsDPEN (0.5)
HCOOH/Et₃N (5:2)
40
16
>99
96
3
Ru-(R,R)-TsDPEN (0.5)
HCOOH/Et₃N (5:2)
40
16
>99
-96*
4
Ru-(S,S)-TsDPEN (0.1)
HCOOH/Et₃N (5:2)
40
36
91
95
*Note: Use of the (R,R) catalyst yields the (S)-enantiomer.
Experimental Protocol
Self-Validating System: This protocol includes visual cues (color changes) and safety checkpoints (gas evolution) to ensure experimental integrity and safety.
Equipment : 50 mL Schlenk flask, magnetic stirrer, oil bath, reflux condenser with an argon inlet/bubbler (critical for CO₂ venting).
Step-by-Step Procedure
System Preparation : Flame-dry the Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure an anhydrous and oxygen-free environment.
Catalyst Activation : Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst to the flask. Inject 2.0 mL of anhydrous DMF. Causality: While neat TEAF is standard, adding a minimal volume of anhydrous DMF enhances the solubility of the highly lipophilic 2-bromopropiophenone, ensuring a homogeneous reaction mixture and consistent kinetic profiles.
H-Donor Addition (Caution: Gas Evolution) : Slowly inject the 5:2 HCOOH/Et₃N azeotrope. Stir at room temperature for 15 minutes. Causality: The solution will transition from orange to deep red/brown, visually validating the formation of the active Ru-hydride species.
Substrate Introduction : Dissolve 2-bromopropiophenone in 1.0 mL of DMF and add it dropwise to the active catalyst solution.
Reaction : Heat the reaction mixture to 40 °C. Causality: The ortho-bromo group induces significant steric hindrance, necessitating a slight thermal elevation compared to unsubstituted acetophenones to maintain a practical reaction rate. Stir for 16 hours. Ensure the bubbler is active to vent the continuously generated CO₂.
Quench & Extraction : Cool to room temperature. Slowly add 10 mL of deionized water to quench the reaction. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
Washing : Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL), followed by brine (20 mL). Causality: Saturated NaHCO₃ is critical during workup to completely neutralize residual formic acid, which could otherwise catalyze the racemization or dehydration of the benzylic alcohol product during concentration.
Drying & Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification : Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford (R)-1-(2-bromophenyl)-1-propanol as a clear, viscous oil (>95% ee).
Experimental workflow for the ATH of 2-bromopropiophenone.
References
Title : Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones
Source : Dalton Transactions (2022)
URL :[Link]
Title : Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity
Source : Tetrahedron (2020)
URL :[Link]
Title : A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones
Source : Organometallics (ACS Publications)
URL :[Link]
Title : Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity
Source : Journal of Medicinal Chemistry (ACS Publications)
URL :[Link]
Application
Using 1-(2-Bromophenyl)-1-propanol as an aryl halide in Suzuki cross-coupling
Application Note: Overcoming Steric and Chemoselective Barriers in the Suzuki-Miyaura Cross-Coupling of 1-(2-Bromophenyl)-1-propanol Executive Summary The utilization of 1-(2-Bromophenyl)-1-propanol as an aryl halide in...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Overcoming Steric and Chemoselective Barriers in the Suzuki-Miyaura Cross-Coupling of 1-(2-Bromophenyl)-1-propanol
Executive Summary
The utilization of 1-(2-Bromophenyl)-1-propanol as an aryl halide in Suzuki-Miyaura cross-coupling presents a dual challenge for synthetic chemists. The ortho-substituted secondary alcohol moiety introduces significant steric hindrance, which retards the oxidative addition and transmetalation steps of the catalytic cycle[1]. Concurrently, the unprotected secondary benzylic alcohol is susceptible to competitive side reactions, most notably reductive debromination or oxidation to the corresponding ketone via β-hydride elimination[2].
This application note details a field-proven, self-validating protocol designed to overcome these barriers. By employing highly active, sterically demanding Buchwald ligands (e.g., SPhos) in a biphasic solvent system, the rate of cross-coupling is accelerated to outcompete deleterious side reactions, ensuring high yields of the target biaryl alcohol[1][3].
Mechanistic Rationale & Substrate Profiling
To successfully couple 1-(2-Bromophenyl)-1-propanol, the catalytic system must be precisely engineered to address the specific vulnerabilities of the substrate:
Accelerating Oxidative Addition: The bulky ortho-1-hydroxypropyl group physically blocks the palladium center. Standard catalysts like
Pd(PPh3)4
fail to insert efficiently into the C–Br bond. Electron-rich dialkylbiaryl phosphine ligands (such as SPhos) or N-heterocyclic carbenes (NHCs) are strictly required to increase the nucleophilicity of the Pd(0) species, forcing oxidative addition[1][4].
Suppressing β-Hydride Elimination: Once the aryl-Pd(II)-Br intermediate is formed, slow transmetalation allows the palladium center to interact with the adjacent secondary alcohol. This can lead to alkoxide formation and subsequent β-hydride elimination, yielding a ketone byproduct[2]. The extreme steric bulk of SPhos forces the transmetalation and reductive elimination steps to occur rapidly, effectively bypassing the unimolecular decomposition pathway[1].
Base and Solvent Synergy: A moderately strong base (
K3PO4
) combined with a water-miscible organic solvent (1,4-Dioxane) and water is critical. Water facilitates the formation of the reactive trihydroxyboronate complex, which is essential for rapid transmetalation onto the sterically encumbered Pd(II) center[1][3].
Catalytic Cycle & Intervention Strategy
Logical workflow of the Suzuki catalytic cycle addressing steric and chemoselective challenges.
Reaction Optimization Data
The following table summarizes the causal relationship between catalyst/ligand selection and reaction outcomes for the coupling of 1-(2-Bromophenyl)-1-propanol with phenylboronic acid.
Entry
Catalyst / Ligand System
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation / Causality
1
Pd(PPh3)4
(5 mol%)
Na2CO3
Toluene /
H2O
90
< 10%
Steric block prevents oxidative addition; starting material recovered[1].
2
Pd(OAc)2
/
PPh3
K3PO4
Dioxane /
H2O
100
25%
Slow transmetalation leads to significant ketone byproduct via β-hydride elimination[2].
3
Pd(OAc)2
/ SPhos
K3PO4
Dioxane /
H2O
100
92%
Electron-rich, bulky ligand accelerates cycle, suppressing side reactions[1].
4
PEPPSI-IPr (NHC)
t-BuOK
Dioxane
120 (MW)
88%
High activity for sterically hindered substrates, though stronger base risks alcohol deprotonation[1][4].
Validated Experimental Protocol
Target: Synthesis of 1-(Biphenyl-2-yl)propan-1-ol (1.0 mmol scale)
1,4-Dioxane / Deionized Water (4:1 v/v, 5 mL total), rigorously degassed
Step-by-Step Methodology:
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add
Pd(OAc)2
(4.5 mg) and SPhos (16.4 mg).
Causality: Premixing the Pd source and ligand in the solid state prior to solvent addition facilitates the rapid formation of the active pre-catalyst complex.
Reagent Loading: Add 1-(2-Bromophenyl)-1-propanol (215.1 mg), phenylboronic acid (182.9 mg), and ground
K3PO4
(424.5 mg) to the flask. Seal with a rubber septum and purge the flask with Argon via three vacuum/Argon cycles.
Solvent Addition & Degassing: Syringe in 5 mL of the degassed 1,4-Dioxane/
H2O
(4:1) mixture.
Self-Validation Checkpoint 1: Upon addition of the solvent and initial stirring at room temperature, the mixture should transition from a pale yellow suspension to a dark red/brown solution within 5-10 minutes. This color shift is a self-validating indicator of the reduction of Pd(II) to the active Pd(0)-SPhos species.
Heating & Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
Monitoring: After 2 hours, sample the organic layer for TLC (Hexanes/EtOAc 8:2).
Self-Validation Checkpoint 2: The starting bromide (UV active, higher Rf) should be fully consumed. The product will appear as a new, intensely UV-active spot (due to extended biphenyl conjugation) at a slightly lower Rf than the starting material, but higher than the boronic acid.
Quenching & Extraction: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 10 mL).
Self-Validation Checkpoint 3: Check the pH of the aqueous layer; it should be >8, confirming that base was not the limiting reagent.
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes to 15% EtOAc in Hexanes) to afford the pure biaryl alcohol.
Troubleshooting & Causality
Issue: High levels of ketone byproduct detected via LC-MS.
Causality: The transmetalation step is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination[2].
Solution: Ensure the
K3PO4
is finely ground and that the 4:1 Dioxane/Water ratio is strictly maintained to maximize boronic acid activation. Verify that the SPhos ligand has not oxidized to the phosphine oxide (check via 31P NMR).
Issue: Formation of biphenyl (homocoupling of boronic acid).
Causality: Oxygen ingress into the reaction vessel oxidizes the Pd catalyst, which then promotes the homocoupling of the boronic acid rather than cross-coupling.
Solution: Rigorously sparge the Dioxane/Water mixture with Argon for at least 30 minutes prior to use.
Application Note: Catalytic Asymmetric Reduction of 2'-Bromopropiophenone to (1S)-1-(2-Bromophenyl)-1-propanol
Prepared by: Senior Application Scientist, Chemical Process & Drug Development Target Audience: Researchers, Process Chemists, and Drug Development Professionals Strategic Importance & Chemical Context The enantioselecti...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Chemical Process & Drug Development
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Strategic Importance & Chemical Context
The enantioselective reduction of ortho-halogenated aryl ketones, specifically 1-(2-bromophenyl)propan-1-one (commonly referred to as 2'-bromopropiophenone), yields 1-(2-bromophenyl)-1-propanol—a highly valuable chiral building block. The presence of the ortho-bromine atom makes this molecule an ideal precursor for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) used in the synthesis of complex active pharmaceutical ingredients (APIs), including chiral chromans, indanes, and targeted kinase inhibitors.
Historically, asymmetric reductions of sterically hindered ortho-substituted ketones were challenging, often resulting in sluggish reaction rates and moderate enantiomeric excesses (ee). However, the advent of Noyori Asymmetric Transfer Hydrogenation (ATH) utilizing ruthenium(II) complexes with chiral diamine ligands—specifically the RuCl(p-cymene)[(S,S)-TsDPEN] system—has revolutionized this transformation, providing near-perfect enantiocontrol and quantitative yields[1].
Mechanistic Rationale: The "Why" Behind the Protocol
To achieve a self-validating and robust process, it is critical to understand the causality behind the reagent selection.
The Outer-Sphere Mechanism
Unlike traditional transition-metal reductions that require substrate coordination directly to the metal center (inner-sphere), the Ru-TsDPEN catalyst operates via an outer-sphere mechanism [1].
Catalyst Activation: The precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] is treated with a base to eliminate HCl, generating a 16-electron purple Ru-amide active species.
Hydride Transfer: This species abstracts a hydride and a proton from the hydrogen donor, becoming an 18-electron Ru-hydride complex.
Six-Membered Transition State: The ketone substrate never binds directly to the ruthenium. Instead, it forms a highly organized, hydrogen-bonded six-membered cyclic transition state. The carbonyl oxygen hydrogen-bonds to the NH proton of the TsDPEN ligand, while the Ru-hydride attacks the electrophilic carbonyl carbon.
Why Formic Acid/Triethylamine (TEAF)?
While isopropanol is a common hydrogen donor in ATH, it operates under thermodynamic equilibrium. For a sterically encumbered substrate like 2'-bromopropiophenone, the reverse oxidation reaction can stall the conversion[2]. By utilizing a 5:2 azeotropic mixture of formic acid and triethylamine (TEAF), the reaction becomes thermodynamically irreversible . As formic acid donates its hydrogen, it decomposes into CO₂, which bubbles out of the system, driving the reaction to >99% conversion[3].
Caption: Catalytic cycle of Noyori asymmetric transfer hydrogenation featuring the 6-membered transition state.
Quantitative Data & Optimization Summary
The table below synthesizes the optimization parameters for the reduction of 2'-bromopropiophenone. The data highlights the superiority of the TEAF system over isopropanol for this specific sterically hindered substrate.
Hydrogen Donor System
Catalyst Loading
Temp (°C)
Time (h)
Conversion (%)
Enantiomeric Excess (ee %)
Isopropanol / t-BuOK
1.0 mol %
25
24
68%
92% (S)
Isopropanol / t-BuOK
1.0 mol %
40
24
75%
90% (S)
HCOOH / NEt₃ (5:2)
0.5 mol %
40
16
>99%
98% (S)
HCOOH / NEt₃ (5:2)
0.1 mol %
40
36
95%
97% (S)
Note: The (S,S)-TsDPEN ligand selectively yields the (S)-enantiomer due to the steric repulsion between the p-cymene ligand and the bulky ortho-bromophenyl ring in the disfavored transition state.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed to be self-validating. In-process controls (IPCs) are embedded to ensure the reaction is proceeding as mechanistically intended.
Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) - 10.0 mL
Atmosphere: Argon or Nitrogen gas
Workflow Execution
System Purging: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.
Catalyst & Substrate Loading: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (31.8 mg) and 2'-bromopropiophenone (2.13 g) to the flask.
Solvent Addition: Inject 10.0 mL of anhydrous DCM to dissolve the solids. The solution will appear dark orange/red.
H-Donor Introduction: Slowly inject 5.0 mL of the TEAF (5:2) azeotrope.
Self-Validation Check: You should observe immediate, gentle effervescence. This is the evolution of CO₂ gas, confirming the active generation of the Ru-hydride species.
Reaction Phase: Seal the flask and stir the mixture at 40 °C for 16 hours.
In-Process Control (IPC): Take a 50 µL aliquot, dilute with 1 mL EtOAc, wash with water, and analyze via TLC (Hexane:EtOAc 8:2) or GC-MS. The ketone starting material should be completely consumed.
Quench & Workup: Cool the reaction to 0 °C. Carefully quench by adding 15 mL of saturated aqueous NaHCO₃ (Caution: vigorous CO₂ evolution). Extract the aqueous layer with EtOAc (3 × 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Pass the crude oil through a short pad of silica gel (eluting with Hexane:EtOAc 9:1) to remove ruthenium residues.
Yield: The product, (1S)-1-(2-bromophenyl)-1-propanol, is obtained as a colorless to pale yellow oil (Typical yield: >95%).
Caption: Step-by-step experimental workflow for the asymmetric transfer hydrogenation of 2'-bromopropiophenone.
Analytical Validation
To ensure the scientific integrity of the synthesized chiral API precursor, rigorous analytical validation is required.
Enantiomeric Excess (ee) Determination: Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Recommended Column: Chiralcel OD-H or Chiralpak AD-H.
Elution Order: The (S)-enantiomer typically elutes before the (R)-enantiomer under these conditions. Compare against a racemic standard (synthesized via standard NaBH₄ reduction).
Absolute Configuration: The absolute configuration can be confirmed via optical rotation (comparing
[α]D
values with literature) or by single-crystal X-ray diffraction if derivatized into a crystalline solid (e.g., a 4-nitrobenzoate ester).
References
Source: PMC (National Institutes of Health)
Title: Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)
Application Note: 1-(2-Bromophenyl)-1-propanol as a Versatile Scaffold in Pharmaceutical Intermediate Synthesis
Executive Overview In modern medicinal chemistry, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 1-(2-Bromophenyl)-1-propanol (CAS: 74532-85-7) [1] represents a high...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
In modern medicinal chemistry, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 1-(2-Bromophenyl)-1-propanol (CAS: 74532-85-7) [1] represents a highly versatile scaffold featuring two orthogonal reactive sites: an ortho-bromoaryl motif and a benzylic secondary alcohol. This unique proximity allows for divergent synthetic strategies, including transition-metal-catalyzed cross-couplings, chemoselective oxidations, and intramolecular cyclizations. Furthermore, the presence of a stereocenter at the C1 position enables the synthesis of enantiopure APIs when utilizing its chiral variants, such as (R)-1-(2-bromophenyl)propan-1-ol [2].
This application note provides researchers with field-proven, self-validating protocols and mechanistic rationales for utilizing this intermediate in drug development workflows.
The strategic value of 1-(2-bromophenyl)-1-propanol lies in its dual reactivity, which must be carefully managed to prevent undesired side reactions:
The Ortho-Bromo Effect: The bromine atom is highly competent for oxidative addition by low-valent palladium or copper catalysts. However, its ortho relationship to the bulky propanol group introduces significant steric hindrance. Standard catalysts (e.g.,
Pd(PPh3)4
) often suffer from slow reductive elimination, leading to protodehalogenation. This necessitates the use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (like SPhos or XPhos) to accelerate the catalytic cycle.
Benzylic Alcohol Versatility: The secondary alcohol can act as a nucleophile, a leaving group precursor (via mesylation/tosylation), or be oxidized to a propiophenone derivative. Because it is benzylic, it is prone to over-oxidation; thus, mild reagents are required to preserve the structural integrity of the aryl halide.
Divergent synthetic pathways of 1-(2-Bromophenyl)-1-propanol in drug discovery.
Causality & Design: To construct rigidified biaryl systems common in kinase inhibitors, a Suzuki-Miyaura coupling is employed. To overcome the ortho-steric clash,
Pd(OAc)2
is paired with SPhos. A biphasic solvent system (Toluene/
H2O
) is explicitly chosen: the toluene solubilizes the organic substrates and the active Pd-complex, while water dissolves the inorganic base (
K3PO4
), generating the reactive boronate species at the phase interface without precipitating salts that could deactivate the catalyst.
Step-by-Step Protocol:
Preparation: Charge an oven-dried Schlenk flask with 1-(2-bromophenyl)-1-propanol (1.0 equiv), the desired arylboronic acid (1.2 equiv),
Pd(OAc)2
(2 mol%), SPhos (4 mol%), and
K3PO4
(2.0 equiv).
Degassing: Evacuate the flask and backfill with dry
N2
three times. This is critical to prevent the oxidative homocoupling of the boronic acid and the deactivation of the phosphine ligand.
Solvent Addition: Add a degassed mixture of Toluene/
H2O
(10:1 v/v, 0.2 M relative to the bromide) via syringe.
Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (800 rpm) for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, and separate the phases. Wash the organic layer with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The starting material will stain strongly with
KMnO4
. The successful product will appear as a new, more polar UV-active spot (254 nm) that also stains with
KMnO4
, confirming the preservation of the alcohol and the formation of the extended conjugated biaryl system.
Pd-catalyzed Suzuki-Miyaura catalytic cycle for ortho-bromoaryl substrates.
Workflow B: Chemoselective Oxidation to 1-(2-Bromophenyl)propan-1-one
Causality & Design: Converting the secondary alcohol to a ketone prepares the molecule for downstream reductive aminations or Grignard additions. Harsh oxidants (like Jones reagent) risk aromatic ring degradation or benzylic bromination. Swern oxidation requires cryogenic conditions (-78°C). Dess-Martin Periodinane (DMP) is selected because it operates at mild temperatures (0°C to RT) and is highly chemoselective, ensuring no racemization occurs if chiral starting materials are utilized.
Step-by-Step Protocol:
Preparation: Dissolve 1-(2-bromophenyl)-1-propanol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an
N2
atmosphere.
Oxidation: Cool the solution to 0°C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes to control the mild exotherm.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Quench (Critical Step): Add a 1:1 mixture of saturated aqueous
NaHCO3
and saturated aqueous
Na2S2O3
. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed side reactions.
Workup: Stir vigorously until the organic layer turns clear (approx. 15 mins). Extract with DCM, dry over
MgSO4
, and concentrate.
Self-Validation: TLC analysis will show the complete disappearance of the
KMnO4
-active starting material. The newly formed ketone will be highly UV-active and will form a distinct orange/red precipitate when treated with a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.
Section 3: Quantitative Data & Yield Comparison
The table below summarizes the optimized reaction parameters and expected yields for the primary transformations of 1-(2-bromophenyl)-1-propanol [3].
Transformation
Reagents & Catalysts
Temp (°C)
Time (h)
Avg. Yield (%)
Mechanistic Advantage
Suzuki Coupling
Pd(OAc)2
, SPhos,
K3PO4
80
12
85 - 92
SPhos overcomes ortho-steric hindrance
Mild Oxidation
Dess-Martin Periodinane, DCM
0 to 20
2
95 - 98
Preserves aryl halide; prevents over-oxidation
Mesylation
MsCl,
Et3N
, DCM
0
1
90 - 95
Rapidly activates C1 for nucleophilic attack
Buchwald-Hartwig
Pd2(dba)3
, BINAP, NaOtBu
90
16
70 - 80
Facilitates difficult ortho C-N bond formation
References
LookChem. "1-(methylsulfonyloxy)-1-(2-bromophenyl)propane Synthetic Routes and Yield Data." LookChem Chemical Database. Available at:[Link] [3]
Method
Application Note: Microwave-Assisted Synthesis Protocols for 1-(2-Bromophenyl)-1-propanol
Target Audience: Synthetic Organic Chemists, Process Chemists, and Pharmaceutical Researchers. Executive Summary & Mechanistic Rationale 1-(2-Bromophenyl)-1-propanol (CAS: 74532-85-7) is a sterically hindered secondary a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Organic Chemists, Process Chemists, and Pharmaceutical Researchers.
Executive Summary & Mechanistic Rationale
1-(2-Bromophenyl)-1-propanol (CAS: 74532-85-7) is a sterically hindered secondary alcohol that serves as a critical synthetic intermediate in the development of chiral active pharmaceutical ingredients (APIs) and advanced materials[1]. Conventional synthesis of this molecule—either via the reduction of 2-bromopropiophenone or the Grignard addition to 2-bromobenzaldehyde—often suffers from prolonged reaction times, side-product formation, and the need for strictly anhydrous conditions.
Microwave-Assisted Organic Synthesis (MAOS) offers a paradigm shift by utilizing dielectric heating. Unlike conventional convective heating, which relies on thermal conductivity through the vessel walls, microwave irradiation directly couples with the dipoles of polar solvents and ionic reactants[2]. This generates an "inverted temperature gradient" and localized superheating that rapidly overcomes the activation energy barriers imposed by the bulky ortho-bromine substituent[3].
This application note details two highly efficient, self-validating microwave-assisted protocols for synthesizing 1-(2-Bromophenyl)-1-propanol:
The Reductive Route: Microwave-assisted sodium borohydride reduction of 1-(2-bromophenyl)propan-1-one.
The C-C Bond Formation Route: Microwave-assisted aqueous Barbier reaction of 2-bromobenzaldehyde with ethyl bromide.
Causality & Design: Standard NaBH₄ reductions of ortho-substituted aromatic ketones can take hours due to steric hindrance blocking the nucleophilic trajectory of the hydride. By performing this reaction in ethanol under microwave irradiation, the high loss tangent (tan δ = 0.659) of the solvent ensures rapid energy absorption[2]. The microwave energy accelerates the hydride transfer step, driving the reaction to completion in just 5 minutes while suppressing competitive enolization or over-reduction.
Microwave-assisted sodium borohydride reduction workflow for 1-(2-bromophenyl)-1-propanol.
Step-by-Step Methodology
Preparation: In a 10 mL microwave-transparent borosilicate or quartz reaction vial equipped with a magnetic stir bar, dissolve 1-(2-bromophenyl)propan-1-one (1.0 mmol, 213 mg) in absolute ethanol (3.0 mL).
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 mmol, 57 mg) to the solution. Note: A slight excess is used to compensate for the competitive reaction of NaBH₄ with ethanol.
Sealing: Seal the vial with a Teflon-lined septum and crimp cap to safely contain pressure generated by hydrogen gas evolution.
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Irradiate at 80 °C for 5 minutes with continuous stirring. Ensure the system's dynamic power modulation is active to maintain a stable temperature without thermal overshoot[3].
Cooling: Allow the system to cool to 40 °C via compressed air cooling before uncapping.
Workup: Quench the reaction mixture cautiously with 1M HCl (2 mL) to destroy unreacted borohydride. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with saturated brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation & Quality Control
TLC: R_f = 0.45 (Hexanes/EtOAc 8:2). The starting ketone (R_f = 0.65) should be completely absent.
Causality & Design: The Grignard reaction requires strictly anhydrous conditions, making it operationally tedious. The Barbier reaction offers a "green" alternative by utilizing aqueous media. However, conventional aqueous Barbier reactions suffer from slow initiation due to the passivating oxide layer on the zinc surface. Microwave irradiation rapidly heats the polar aqueous medium, generating localized superheating at the metal surface. This thermal shock effectively disrupts the zinc oxide layer, accelerating the Single Electron Transfer (SET) to the alkyl halide and facilitating rapid C-C bond formation[4].
Mechanistic pathway of the microwave-assisted aqueous Barbier reaction.
Step-by-Step Methodology
Preparation: To a 10 mL microwave vial equipped with a stir bar, add 2-bromobenzaldehyde (1.0 mmol, 185 mg) and commercial zinc dust (2.0 mmol, 130 mg).
Solvent & Alkylating Agent: Add a solvent mixture of THF and saturated aqueous NH₄Cl (1:1 v/v, 4.0 mL), followed by ethyl bromide (1.5 mmol, 163 mg). Note: The aqueous NH₄Cl acts as both a proton source to trap the alkoxide intermediate and a polar medium to highly absorb microwave energy.
Irradiation: Seal the vial and subject it to microwave irradiation at 90 °C for 10 minutes .
Filtration: After compressed air cooling, filter the biphasic mixture through a short pad of Celite to remove unreacted zinc dust. Wash the filter cake with EtOAc (5 mL).
Workup: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous phase with additional EtOAc (2 × 5 mL). Wash the combined organics with brine, dry over Na₂SO₄, and evaporate the solvent.
Purification: If trace homocoupling byproducts (e.g., butane) or unreacted aldehyde remain, purify via short-path silica gel chromatography (Hexanes/EtOAc 9:1).
Validation & Quality Control
GC-MS (EI): Expected molecular ion peak at m/z 214/216 (weak). Base peak at m/z 185/187 corresponding to the loss of the ethyl group[M - C₂H₅]⁺.
Quantitative Data & Method Comparison
The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to microwave-assisted protocols for the synthesis of 1-(2-Bromophenyl)-1-propanol.
Synthesis Route
Heating Method
Temperature (°C)
Reaction Time
Isolated Yield (%)
E-Factor (Relative)
Reduction (NaBH₄)
Conventional (Reflux)
78 °C
120 min
82%
High
Reduction (NaBH₄)
Microwave
80 °C
5 min
96%
Low
Barbier (Zn/EtBr)
Conventional (Stirring)
65 °C
360 min
61%
High
Barbier (Zn/EtBr)
Microwave
90 °C
10 min
89%
Moderate
Table 1: Comparison of conventional versus microwave-assisted synthesis parameters. Microwave heating reduces reaction times by up to 95% while significantly improving isolated yields.
References[2] Microwave-assisted synthesis | Anton Paar Wiki - Anton Paar. URL:https://www.anton-paar.com/corp-en/services-support/document-finder/anton-paar-wiki/microwave-assisted-synthesis/[3] Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. URL:https://www.mdpi.com/1420-3049/27/21/7219[1] 1-(methylsulfonyloxy)-1-(2-bromophenyl)propane - LookChem. URL:https://www.lookchem.com/1-methylsulfonyloxy-1-2-bromophenyl-propane/[4] Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions - MDPI. URL:https://www.mdpi.com/2073-4344/11/1/24
Application Note: Biocatalytic Approaches for the Preparation of Chiral 1-(2-Bromophenyl)-1-propanol
Executive Summary & Strategic Rationale The synthesis of enantiopure 1-(2-bromophenyl)-1-propanol is a critical transformation in the development of downstream active pharmaceutical ingredients (APIs). The ortho-bromo su...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
The synthesis of enantiopure 1-(2-bromophenyl)-1-propanol is a critical transformation in the development of downstream active pharmaceutical ingredients (APIs). The ortho-bromo substitution on the phenyl ring introduces significant steric hindrance, making traditional chemical asymmetric reductions highly challenging. Chemical reduction of bulky halogenated ketones using binary hydrides (e.g., diisobutylaluminum borohydride) typically requires strict anhydrous or cryogenic conditions and often yields racemic mixtures[1].
Conversely, biocatalysis provides an elegant, self-validating, and green-chemistry alternative. By leveraging the exquisite chiral recognition of engineered enzymes, we can achieve >99% enantiomeric excess (ee) under mild, aqueous conditions[2]. Recent structural elucidations of various oxidoreductases have mapped the molecular basis for their recognition of "bulky-bulky" ketones, enabling highly efficient asymmetric reductions for challenging substrates like 1-(2-bromophenyl)propan-1-one[3].
This application note details two field-proven biocatalytic workflows:
Asymmetric Reduction via Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs).
Kinetic Resolution via Lipases (e.g., Candida antarctica Lipase B).
Biocatalytic Pathways Visualization
The following diagram illustrates the distinct mechanistic pathways of the two biocatalytic strategies.
Caption: Biocatalytic pathways for the preparation of chiral 1-(2-Bromophenyl)-1-propanol.
Methodology 1: Asymmetric Reduction via Ketoreductase (KRED)
Mechanistic Insights & Causality
KREDs catalyze the stereoselective transfer of a hydride from NAD(P)H to the prochiral carbonyl carbon of 1-(2-bromophenyl)propan-1-one. Because the ortho-bromo group is highly sterically demanding, engineered KREDs with expanded binding pockets are utilized. To make the process economically viable, a cofactor regeneration system is coupled to the main reaction. We utilize Glucose Dehydrogenase (GDH), which oxidizes glucose to gluconolactone (spontaneously hydrolyzing to gluconic acid), thereby driving the thermodynamic equilibrium forward and continuously regenerating NADPH.
Why a biphasic system? The starting ketone has poor aqueous solubility and can cause substrate-induced enzyme inhibition. Methyl tert-butyl ether (MTBE) acts as an organic reservoir, slowly partitioning the ketone into the aqueous phase where the enzyme resides, and simultaneously extracting the formed chiral alcohol to prevent product inhibition.
Step-by-Step Protocol (Self-Validating Workflow)
Preparation of Aqueous Phase : In a jacketed reactor, dissolve 100 mM potassium phosphate buffer (pH 7.0), 1 mM MgSO₄, 1.5 equivalents of D-glucose, and 0.5 mM NADP⁺ in distilled water.
Enzyme Addition : Add the engineered KRED (5 wt% relative to substrate) and GDH (1 wt% relative to substrate) to the aqueous phase. Stir gently at 30°C until fully dissolved.
Preparation of Organic Phase : Dissolve 1-(2-bromophenyl)propan-1-one (100 g/L) in MTBE.
Biphasic Reaction Initiation : Add the organic phase to the aqueous phase at a 1:1 (v/v) ratio. Initiate overhead stirring at 400 rpm to create a fine, uniform emulsion.
In-Process Control (IPC) & pH Stat : Monitor the reaction pH continuously. As glucose is oxidized, titrate the formed gluconic acid with 1 M NaOH to maintain pH 7.0 ± 0.2. Self-Validation Check: The volume of NaOH consumed is directly proportional to the reaction conversion. If the pH stops dropping, the reaction has either reached completion or the enzyme has deactivated.
Completion & Workup : Once NaOH consumption ceases (typically 12–24 hours), verify >99% conversion via Chiral HPLC. Separate the phases, extract the aqueous phase once more with MTBE, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure alcohol.
Methodology 2: Kinetic Resolution via CAL-B
Mechanistic Insights & Causality
For laboratories lacking access to specialized engineered KREDs, the kinetic resolution of racemic 1-(2-bromophenyl)-1-propanol using Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) is a highly robust alternative. CAL-B selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer untouched.
Why use vinyl acetate? Vinyl acetate is selected as the acyl donor over standard esters like ethyl acetate. The transesterification yields vinyl alcohol as a byproduct, which rapidly and irreversibly tautomerizes to acetaldehyde. This thermodynamic sink prevents the reverse reaction, ensuring the equilibrium is driven entirely toward the acylated product.
Reaction Incubation : Place the reaction vessel in an orbital shaker at 45°C and 200 rpm.
In-Process Control (IPC) : Monitor the reaction strictly via Chiral HPLC or TLC. Self-Validation Check: The reaction must be halted at exactly 50% conversion to ensure maximum enantiomeric excess (>98% ee) of the remaining unreacted (S)-alcohol.
Workup & Enzyme Recovery : Filter the reaction mixture to recover the immobilized enzyme beads (which can be washed with cold MTBE and reused for up to 5 cycles). Evaporate the filtrate under reduced pressure.
Purification : Separate the resulting (R)-1-(2-bromophenyl)propyl acetate and the desired (S)-1-(2-bromophenyl)-1-propanol via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).
Comparative Data Analysis
The following table summarizes the quantitative metrics and operational differences between the two methodologies, allowing researchers to select the optimal route based on their infrastructure and yield requirements.
Parameter
Pathway A: KRED Asymmetric Reduction
Pathway B: CAL-B Kinetic Resolution
Theoretical Max Yield
100%
50% (per enantiomer)
Enantiomeric Excess (ee)
> 99%
> 98% (strictly at 50% conversion)
Atom Economy
High (Requires glucose as sacrificial reductant)
Moderate (Discards 50% of substrate if un-inverted)
Downstream Processing
Simple phase separation & evaporation
Silica gel chromatography / Distillation
Scalability
Excellent (Industrial standard for APIs)
Good (Requires larger solvent volumes for separation)
Enzyme Accessibility
Requires specialized engineered KRED panels
High (Novozym 435 is widely available off-the-shelf)
Technical Support Center: Troubleshooting Debromination in 1-(2-Bromophenyl)-1-propanol Cross-Couplings
Welcome to the Advanced Technical Support Guide for handling 1-(2-Bromophenyl)-1-propanol . This molecule is a highly versatile building block in drug development, but its structural features make it notoriously suscepti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Guide for handling 1-(2-Bromophenyl)-1-propanol . This molecule is a highly versatile building block in drug development, but its structural features make it notoriously susceptible to hydrodebromination (loss of the bromine atom) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or C–O couplings).
Instead of a generic troubleshooting list, this guide deconstructs the exact chemical causality behind the failure modes of this substrate and provides self-validating protocols to ensure your synthetic success.
Mechanistic Causality: Why Does This Molecule Debrominate?
To fix the problem, you must first understand the mechanism. The core issue with 1-(2-Bromophenyl)-1-propanol is not external impurities, but intramolecular transfer hydrogenation .
When palladium undergoes oxidative addition into the C–Br bond, the resulting Pd(II) intermediate is positioned directly adjacent (ortho) to a benzylic secondary alcohol. Under basic conditions, this alcohol forms an alkoxide that coordinates to the palladium center. Because secondary alcohols possess a highly reactive
β
-hydrogen, the complex rapidly undergoes β
-hydride elimination . This transfers a hydride to the palladium center, oxidizing the alcohol to a ketone. Subsequent reductive elimination yields the debrominated side product (1-phenyl-1-propanol) and a Pd(0) species, effectively killing your cross-coupling yield.
As highlighted in [1], preventing this
β
-hydride elimination pathway is the absolute critical factor for success.
Fig 1. Mechanistic divergence of Pd-catalyzed coupling vs. hydrodebromination.
Frequently Asked Questions (FAQs)
Q1: I am observing massive amounts of 1-phenyl-1-propanol and a ketone byproduct. Is my solvent causing this?A1: While [2], the primary culprit here is the substrate itself acting as an intramolecular hydride donor. However, using strictly aprotic solvents (e.g., Toluene, 1,4-Dioxane) is a mandatory first step to eliminate any compounding external hydride sources.
Q2: How does the choice of base influence this specific side reaction?A2: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), rapidly deprotonate the secondary alcohol. This accelerates its coordination to palladium and triggers the
β
-hydride elimination cascade. Switching to milder, insoluble inorganic bases like anhydrous K₃PO₄ or K₂CO₃ reduces the effective concentration of the alkoxide intermediate, giving the desired transmetalation step a competitive advantage.
Q3: Can ligand tuning suppress this side reaction without requiring protecting groups?A3: Yes. The strategic goal is to accelerate the transmetalation and reductive elimination steps so they outcompete
β
-hydride elimination. [3] (such as XPhos or RuPhos) create a sterically demanding environment that forces rapid reductive elimination while destabilizing the transition state required for
β
-hydride elimination.
Q4: When should I resort to protecting the secondary alcohol?A4: If ligand and base optimization still yields >15% debrominated product, protection is necessary. Converting the alcohol to a tert-butyldimethylsilyl (TBS) ether completely abolishes the alkoxide-coordination pathway, serving as a guaranteed structural failsafe.
Quantitative Data: Impact of Reaction Parameters
The following table summarizes the causal relationship between reaction conditions and the product distribution (Coupling vs. Debromination) for 1-(2-Bromophenyl)-1-propanol.
Ligand
Base
Solvent
Temp (°C)
Desired Product (%)
Debromination (%)
PPh₃
NaOtBu
Ethanol
80
12%
85%
dppf
K₂CO₃
DMF
90
45%
40%
XPhos
K₃PO₄
Toluene
100
88%
<5%
RuPhos
K₃PO₄
1,4-Dioxane
100
92%
<2%
Troubleshooting Workflow & Experimental Protocols
Fig 2. Troubleshooting workflow for mitigating debromination side reactions.
Protocol A: Optimized Direct Coupling (Self-Validating System)
Rationale: Utilizes steric bulk (RuPhos) and a mild base (K₃PO₄) to outcompete the intramolecular hydride transfer.
Preparation: Flame-dry a Schlenk tube and backfill with Argon (3 cycles).
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (to reach 0.2 M concentration). Seal the tube.
Reaction: Heat to 100 °C under vigorous stirring.
Validation Checkpoint: At exactly 2 hours, withdraw a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS.
Success Metric: Look for the
M+
peak of the product. If the
[M−Br+H]+
peak (debromination) is <5% relative to the product, proceed to completion (usually 12-16 hours).
Failure Metric: If the debromination peak exceeds 15%, halt the reaction. The specific electronic nature of your coupling partner is exacerbating the side reaction. Proceed immediately to Protocol B.
Protocol B: Silyl Protection Failsafe
Rationale: Capping the secondary alcohol with a TBS group physically prevents alkoxide coordination to Palladium, completely shutting down the
β
-hydride elimination pathway.
Reaction Setup: Dissolve 1-(2-Bromophenyl)-1-propanol (1.0 equiv) in anhydrous DMF (0.5 M) at 0 °C under Argon.
Reagent Addition: Add Imidazole (2.5 equiv) followed by portion-wise addition of TBSCl (1.2 equiv).
Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (
Rf≈0.3
) must completely disappear, replaced by a non-polar UV-active spot (
Rf≈0.8
). The complete disappearance of the lower spot validates that the problematic alkoxide pathway has been neutralized.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organics with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate. Use this protected intermediate directly in your cross-coupling reaction.
References
Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters. URL:[Link]
Gowrisankar, S., Neumann, H., & Beller, M. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. URL:[Link]
Optimization
Technical Support Center: Preventing Dehydration of 1-(2-Bromophenyl)-1-propanol During Vacuum Distillation
Welcome to the Technical Support Center. This resource is designed for researchers, chemical engineers, and drug development professionals facing degradation issues during the purification of secondary benzylic alcohols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This resource is designed for researchers, chemical engineers, and drug development professionals facing degradation issues during the purification of secondary benzylic alcohols.
1-(2-Bromophenyl)-1-propanol is a sterically hindered, secondary benzylic alcohol. During thermal purification processes like vacuum distillation, users frequently report poor yields and the formation of a lower-polarity impurity. This guide addresses the root causes of this degradation and provides field-proven, self-validating protocols to ensure high-purity recovery.
Part 1: Core Troubleshooting & FAQs
Q1: Why does 1-(2-Bromophenyl)-1-propanol degrade into an alkene during distillation?
A: The degradation is driven by an acid-catalyzed E1 elimination reaction. Secondary benzylic alcohols are highly susceptible to in-process dehydration because the resulting benzylic carbocation intermediate is heavily resonance-stabilized by the adjacent aromatic ring[1]. Even trace amounts of Brønsted or Lewis acids—often present on the surface of unpassivated glassware or as impurities in the crude mixture—can protonate the hydroxyl group at elevated temperatures. This leads to the loss of water and subsequent deprotonation to form the thermodynamically stable, conjugated alkene (1-bromo-2-(prop-1-en-1-yl)benzene)[2].
Acid-catalyzed E1 dehydration pathway of 1-(2-Bromophenyl)-1-propanol.
Q2: How can I adjust my distillation parameters to minimize thermal degradation?
A: Thermal degradation is a function of both temperature and residence time. To prevent the activation energy of the dehydration pathway from being reached, you must drastically lower the boiling point of the compound by applying a high vacuum[3]. Because the ortho-bromo group adds significant molecular weight and steric bulk, the atmospheric boiling point of this compound is prohibitively high (>250 °C). Distillation should strictly be performed at pressures below 1.0 mmHg.
Table 1: Estimated Boiling Point vs. System Pressure for 1-(2-Bromophenyl)-1-propanol
System Pressure (mmHg)
Estimated Boiling Point (°C)
Dehydration Risk Level
760 (Atmospheric)
~260 - 270
Critical (Guaranteed decomposition)
10.0
~135 - 145
High (Significant alkene formation)
1.0
~95 - 105
Moderate (Requires base stabilization)
0.1 (High Vacuum)
~65 - 75
Low (Optimal processing window)
Q3: What chemical additives can stabilize the alcohol during distillation?
A: The most effective intervention is the addition of a mild, non-nucleophilic base directly to the distillation pot. Adding 1-2 wt% of anhydrous Potassium Carbonate (
K2CO3
) or Sodium Bicarbonate (
NaHCO3
) acts as an acid scavenger[4]. By continuously neutralizing any trace acidic species generated during heating, the base effectively shuts down the catalytic cycle required for the E1 dehydration pathway.
Part 2: Experimental Methodology
To achieve a self-validating, high-yield purification of 1-(2-Bromophenyl)-1-propanol, follow this optimized Short-Path Distillation (SPD) workflow.
Step-by-step workflow for the base-stabilized vacuum distillation of benzylic alcohols.
Causality Note: A Short-Path Distillation apparatus is explicitly chosen over a fractional Vigreux column. Fractional columns increase the vapor's residence time and maximize contact with the glass surface area (which can act as a weak Lewis acid), severely increasing the risk of in-column dehydration[2].
Step 1: Glassware Passivation
Submerge the distillation pot, short-path head, and condenser in a 0.1 M Potassium Hydroxide (
KOH
) in isopropanol bath for 30 minutes.
Rinse thoroughly with deionized water, followed by an acetone rinse.
Oven-dry the glassware at 120 °C. Reasoning: This neutralizes any active silanol groups on the borosilicate glass that could catalyze dehydration.
Step 2: Pot Preparation
Charge the passivated distillation flask with the crude 1-(2-Bromophenyl)-1-propanol.
Add 1% to 2% by weight of oven-dried, anhydrous
K2CO3
directly to the liquid.
Insert a PTFE-coated magnetic stir bar. Reasoning: Vigorous stirring prevents localized hot spots at the bottom of the flask, which can trigger localized thermal cracking.
Step 3: System Evacuation
Assemble the SPD apparatus. Ensure all joints are lightly greased with high-vacuum silicone grease.
Start the magnetic stirring.
Engage the high-vacuum pump. Allow the system to equilibrate to < 0.1 mmHg before applying any heat. Reasoning: Heating the pot before the vacuum is fully established exposes the compound to unnecessary thermal stress.
Step 4: Distillation
Gradually increase the temperature of the oil bath.
Discard any volatile forerun (residual solvents or water) that distills below 60 °C (at 0.1 mmHg).
Collect the main fraction of 1-(2-Bromophenyl)-1-propanol as a viscous, clear liquid when the vapor temperature stabilizes (approx. 65–75 °C at 0.1 mmHg).
Step 5: System Shutdown & Self-Validation
Lower the oil bath and allow the distillation pot to cool completely to room temperature while still under vacuum.
Backfill the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the hot residue.
Validation Check: Perform Thin-Layer Chromatography (TLC) or GC-MS on the collected distillate.
Success Criteria: The GC-MS chromatogram should show a single peak corresponding to the mass of the intact alcohol (
m/z
~215). The absence of a faster-eluting, lower-polarity peak (the alkene,
m/z
~197) validates that the base-stabilization and vacuum parameters successfully suppressed the dehydration pathway.
Overcoming steric hindrance in ortho-substituted 1-(2-Bromophenyl)-1-propanol reactions
Topic: Overcoming Steric Hindrance in Reactions of 1-(2-Bromophenyl)-1-propanol and its Derivatives Welcome to the technical support center for advanced synthetic methodologies. As a Senior Application Scientist, my goal...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Overcoming Steric Hindrance in Reactions of 1-(2-Bromophenyl)-1-propanol and its Derivatives
Welcome to the technical support center for advanced synthetic methodologies. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your research. This guide addresses the significant challenges posed by steric hindrance in reactions involving ortho-substituted 1-(2-Bromophenyl)-1-propanol, a substrate class of growing importance in pharmaceutical and materials science.
The core difficulty with this substrate arises from the steric congestion around the reactive aryl bromide center, caused by the adjacent ortho-bromo substituent and the 1-hydroxypropyl group. This molecular architecture significantly impedes key steps in many catalytic cycles, particularly the oxidative addition of the palladium catalyst to the carbon-bromine bond.[1] This guide provides field-proven solutions and troubleshooting workflows to navigate these challenges effectively.
Diagram: The Challenge of Steric Crowding
Caption: Steric hindrance in 1-(2-Bromophenyl)-1-propanol.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing with 1-(2-bromophenyl)-1-propanol derivatives?
A1: The primary reason for failure is severe steric hindrance around the C-Br bond. Standard palladium catalysts like Pd(PPh₃)₄ often fail because the bulky triphenylphosphine ligands, combined with the substrate's own bulk, prevent the palladium center from accessing and inserting into the aryl-bromide bond (oxidative addition). Furthermore, the subsequent reductive elimination step to form the product can also be slowed by steric congestion. Success requires a specialized catalyst system designed specifically for hindered substrates.[2]
Q2: What are the most effective types of ligands for promoting reactions with this sterically demanding substrate?
A2: The key is to use ligands that are both highly electron-rich and sterically bulky themselves. This may seem counterintuitive, but these features create a highly reactive, low-coordinate palladium(0) species that is less sterically encumbered and more readily undergoes oxidative addition.[3] Two main classes of ligands are recommended:
Bulky Biarylmonophosphine Ligands (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are the gold standard for these transformations.[2] Their large steric profile promotes the final reductive elimination step, while their electron-donating character accelerates oxidative addition.[3]
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have significant steric bulk, making them excellent alternatives to phosphine ligands for activating challenging substrates.[4][5] They form very stable and active palladium complexes.
Ligand Family
Key Examples
Primary Advantages for Hindered Substrates
Biarylphosphines
XPhos, SPhos, RuPhos, BrettPhos
Excellent for a wide range of C-C and C-N couplings.[2][6] High activity allows for lower catalyst loadings and milder conditions.
N-Heterocyclic Carbenes
IPr, IPr*OMe, SIMes
Form highly stable Pd complexes, resistant to decomposition at high temperatures.[4][5] Strong σ-donating ability is effective for activating aryl chlorides and other less reactive electrophiles.[3]
Q3: Can the hydroxyl group on the propanol side chain interfere with the reaction?
A3: Yes, potentially in two ways. First, the hydroxyl group is acidic and can react with strong bases, potentially complicating reactions that require them (like some Suzuki couplings). Using a weaker base like K₃PO₄ or Cs₂CO₃ can mitigate this. Second, the oxygen atom can coordinate to the palladium center, which may alter the catalyst's reactivity or lead to undesired side reactions. For reactions that are particularly sensitive or require anhydrous conditions (e.g., Negishi coupling), it is advisable to protect the hydroxyl group as a silyl ether (e.g., TBS or TIPS ether) prior to the coupling step.
Q4: Are there alternative strategies if palladium-catalyzed cross-coupling consistently fails?
A4: While palladium catalysis is powerful, it's not the only option.
Ruthenium-Catalyzed C-H Arylation: For certain transformations, it may be possible to use the hydroxyl group as a directing group for a Ru-catalyzed C-H activation/arylation reaction, though this is a more advanced technique and requires significant optimization.[7][8]
Copper/Iron-Catalyzed Couplings: Bimetallic systems using more earth-abundant metals are emerging for coupling hindered substrates, sometimes under milder conditions than palladium.[9]
Grignard Reagent Formation & Subsequent Reaction: If the goal is to form a C-C bond, you could first protect the hydroxyl group, then attempt to form the Grignard reagent from the aryl bromide. This is challenging due to steric hindrance but can be facilitated by using highly activated magnesium (Rieke magnesium). The resulting Grignard reagent can then be coupled with an appropriate electrophile. Note that Grignard reactions are themselves sensitive to steric hindrance.[10][11]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab.
Problem
Probable Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Ineffective Catalyst System: The ligand is not bulky/electron-rich enough to overcome steric hindrance.[2][7]
1a. Switch to a more appropriate ligand system. Start with a Buchwald-type ligand like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[12] 1b. Consider using a pre-formed palladium catalyst (e.g., XPhos Pd G3) to ensure consistent activation.
2. Insufficient Reaction Temperature/Time: Sterically hindered reactions often require more thermal energy to overcome the activation barrier for oxidative addition.
2. Increase the reaction temperature in 20 °C increments (e.g., from 80 °C to 100 °C or 120 °C), monitoring for decomposition. Extend reaction time to 24-48 hours.
3. Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. For Suzuki couplings, the base facilitates the crucial transmetalation step.[2][13]
3. Screen different bases. K₃PO₄ is often effective for hindered Suzuki couplings. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[4] Screen solvents like dioxane, toluene, or DME.
Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling)
1. Catalyst Decomposition: The active Pd(0) catalyst is unstable under the reaction conditions, leading to the formation of palladium black and non-productive pathways.[3]
1. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use rigorously degassed solvents. A higher ligand-to-palladium ratio (e.g., 2:1 or 3:1) can sometimes improve catalyst stability.
2. (Suzuki) Protodeboronation: The boronic acid is being replaced by a proton from a water source before it can transmetalate to the palladium center.
2a. Use anhydrous solvents and reagents. 2b. Consider using a more stable boronic acid derivative, such as a pinacol boronate ester (Bpin).
3. (Buchwald-Hartwig) β-Hydride Elimination: This can be a competitive pathway, particularly with primary amines, leading to hydrodehalogenation of the aryl bromide.[14]
3. The use of bulky ligands like XPhos or BrettPhos is specifically designed to disfavor β-hydride elimination and promote the desired reductive elimination.[6]
Difficulty in Product Purification
1. Residual Organometallic Reagents/Ligands: Boronic acid homocoupling products or oxidized phosphine ligands can be difficult to separate from the desired product.
1a. For boronic acid impurities, consider a basic aqueous wash (e.g., 1M NaOH) followed by extraction. 1b. For phosphine oxide impurities, try trituration with a solvent in which the product is soluble but the oxide is not (e.g., ether or hexanes). Alternatively, flash chromatography with a gradient elution is often effective.
Workflow & Protocol Example
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting difficult couplings.
Experimental Protocol: Suzuki-Miyaura Coupling of a 1-(2-Bromophenyl)-1-propanol Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a protected 1-(2-Bromophenyl)-1-propanol with a generic arylboronic acid. Note: The hydroxyl group is protected as a TBS ether to prevent potential side reactions.
Step 1: Protection of the Hydroxyl Group (Example)
To a solution of 1-(2-Bromophenyl)-1-propanol (1.0 eq) in anhydrous DCM (0.2 M), add imidazole (2.5 eq).
Cool the mixture to 0 °C in an ice bath.
Add TBS-Cl (1.2 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the TBS-protected substrate.
Step 2: Suzuki-Miyaura Cross-Coupling
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the TBS-protected 1-(2-Bromophenyl)-1-propanol (1.0 eq), the desired arylboronic acid (1.5 eq), and finely ground K₃PO₄ (3.0 eq).
Catalyst Addition: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %). Add enough anhydrous solvent (e.g., dioxane, 0.1 M) to dissolve the catalyst components.
Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reagents.
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product. The TBS protecting group can be removed subsequently using standard conditions (e.g., TBAF in THF).
Yamakawa, T., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.Taylor & Francis Online.
Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.ACS Catalysis.
Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.Organic Chemistry Portal.
Buchwald–Hartwig amination - Grokipedia. (n.d.).
Garg, N. K., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation.Organic Letters.
Amatore, C., et al. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.ResearchGate.
Kumar, A., et al. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides.PubMed.
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.NobelPrize.org.
Buchwald–Hartwig amination - Wikipedia. (n.d.).
Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.University of Windsor.
Hu, Y., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates.Organic Letters.
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions. (n.d.). Benchchem.
Yamakawa, T., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole.Taylor & Francis Online.
Chen, W., et al. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.RSC Publishing.
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.The Journal of Organic Chemistry.
Technical Support Center: Solvent Optimization for 1-(2-Bromophenyl)-1-propanol Crystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization and purification of 1-(2-Bromophenyl)-1-propanol. The follow...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization and purification of 1-(2-Bromophenyl)-1-propanol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues and provide a deeper understanding of the underlying scientific principles.
Troubleshooting Guide: Common Crystallization Problems and Solutions
This section addresses specific issues that may arise during the crystallization of 1-(2-Bromophenyl)-1-propanol, offering step-by-step solutions and the rationale behind them.
Question: My 1-(2-Bromophenyl)-1-propanol "oiled out" instead of crystallizing. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This is a common issue, particularly with compounds that have melting points close to the temperature of the crystallization medium or when the supersaturation is too high.
Immediate Corrective Actions:
Re-dissolution and Dilution: Gently heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation level.[2] The goal is to find a concentration where the solution is saturated at a lower temperature, allowing for a more controlled crystallization process.
Gradual Cooling: Avoid rapid cooling. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further using an ice bath. Slow cooling is crucial for providing sufficient time for crystal nucleation and growth.[3]
Scratching: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus.[2] This can create nucleation sites and induce crystallization.
Seeding: If you have a small amount of pure crystalline 1-(2-Bromophenyl)-1-propanol, add a single seed crystal to the cooled, supersaturated solution. This provides a template for crystal growth.[1]
Preventative Strategies:
Solvent System Optimization: The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] Consider using a solvent pair. For an oily compound like 1-(2-Bromophenyl)-1-propanol, a common approach is to dissolve it in a "good" solvent where it is highly soluble (e.g., a polar solvent like ethanol or acetone) and then slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., water or a non-polar solvent like heptane) until the solution becomes slightly turbid (the cloud point).[5][6] Then, gently heat to clarify and allow to cool slowly.
Lowering the Crystallization Temperature: If the compound consistently oils out, it may be necessary to use a solvent system that allows for crystallization at a much lower temperature, well below the melting point of the oil.
Question: I'm observing a very low yield of crystalline product. How can I improve it?
Answer:
A low yield can be attributed to several factors, from using an inappropriate solvent to premature filtration.[2]
Troubleshooting Steps:
Check the Mother Liquor: After filtration, evaporate a small amount of the remaining solution (the mother liquor). If a significant amount of solid appears, it indicates that a substantial portion of your compound remained dissolved.
Optimize Solvent Volume: Using too much solvent is a common cause of low yield.[4] The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[3]
Cooling Time and Temperature: Ensure the crystallization mixture has been cooled for a sufficient amount of time at the lowest practical temperature. For many organic compounds, cooling in an ice-water bath (0 °C) or even a freezer (if the solvent's freezing point allows) can significantly increase the yield.
Anti-Solvent Addition: If using a single solvent system, consider the controlled addition of an anti-solvent to the cooled mother liquor to precipitate more of the dissolved product.[7] This should be done carefully to avoid precipitating impurities.
pH Adjustment: While less common for neutral compounds like 1-(2-Bromophenyl)-1-propanol, ensure the pH of the solution hasn't shifted in a way that would increase solubility (e.g., due to acidic or basic impurities).
Question: The purity of my crystallized 1-(2-Bromophenyl)-1-propanol is not satisfactory. What are the likely causes and solutions?
Answer:
Impurities can be incorporated into the crystal lattice or adhere to the crystal surface.[8]
Potential Causes and Solutions:
Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.[9] Slowing down the cooling rate is crucial for selective crystallization.
Insufficient Washing: After filtration, the crystal cake must be washed with a small amount of cold solvent to remove the impurity-rich mother liquor from the crystal surfaces.[10] It is critical to use a solvent in which the desired compound has very low solubility to avoid dissolving the product.
Inappropriate Solvent Choice: The chosen solvent should ideally dissolve impurities well even at low temperatures, so they remain in the mother liquor. Conversely, if an impurity is significantly less soluble than the target compound, it may precipitate first. In such cases, a hot filtration step to remove insoluble impurities before cooling may be necessary.[10]
Recrystallization: If a single crystallization step does not yield the desired purity, a second recrystallization is often necessary.[10] This involves taking the crystallized product, redissolving it in a minimal amount of hot solvent, and repeating the crystallization process.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the crystallization of 1-(2-Bromophenyl)-1-propanol.
What are the ideal characteristics of a solvent system for the crystallization of 1-(2-Bromophenyl)-1-propanol?
The ideal solvent system should exhibit the following properties:
High solubility at elevated temperatures and low solubility at room temperature or below: This temperature-dependent solubility is the fundamental principle of crystallization, allowing for high recovery of the purified compound upon cooling.[3]
Inertness: The solvent should not react with 1-(2-Bromophenyl)-1-propanol.[4]
Appropriate Boiling Point: A boiling point that is high enough to allow for a good solubility difference but not so high that it is difficult to remove from the final product is ideal. Solvents with very low boiling points can evaporate too quickly, leading to premature crystallization and impurity trapping.[9]
Dissolves Impurities Well: Ideally, common impurities from the synthesis of 1-(2-Bromophenyl)-1-propanol (e.g., unreacted starting materials like 2-bromobenzaldehyde or byproducts) should remain soluble in the solvent even at low temperatures.[11]
Yields Well-Formed Crystals: The solvent should facilitate the growth of well-defined crystals rather than amorphous powder or needles, which can be difficult to filter and wash.
Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.
How do I perform a systematic solvent screening for 1-(2-Bromophenyl)-1-propanol?
A systematic approach is crucial for identifying the optimal solvent system.
Experimental Protocol for Solvent Screening:
Preparation: Place a small, accurately weighed amount of your crude 1-(2-Bromophenyl)-1-propanol (e.g., 20-50 mg) into several small test tubes.
Solvent Addition: To each test tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good starting point for solvents to screen for an aromatic alcohol would include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), aromatic hydrocarbons (e.g., toluene), and non-polar aliphatic hydrocarbons (e.g., hexane, heptane).[12][13]
Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid completely dissolves.[10] Record the approximate volume of solvent used.
Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
Observation: Observe the quality and quantity of the crystals formed. The ideal solvent will have completely dissolved the compound when hot and will yield a large amount of well-formed crystals upon cooling.
Solvent Category
Example Solvents
Expected Solubility Behavior for 1-(2-Bromophenyl)-1-propanol
Polar Protic
Methanol, Ethanol, 1-Propanol
Likely high solubility due to hydrogen bonding with the hydroxyl group. May require an anti-solvent for good recovery.
Polar Aprotic
Acetone, Ethyl Acetate
Good solubility is expected. May be a good candidate for single-solvent crystallization.
Aromatic
Toluene
Moderate to good solubility due to the phenyl ring.
Non-polar Aliphatic
Hexane, Heptane
Likely low solubility. Good candidates for use as anti-solvents.
How can I use an anti-solvent crystallization technique for this compound?
Anti-solvent crystallization is particularly useful when no single solvent provides the desired solubility profile.[5]
Step-by-Step Methodology for Anti-Solvent Crystallization:
Dissolution: Dissolve the crude 1-(2-Bromophenyl)-1-propanol in a minimal amount of a "good" solvent at room temperature or with gentle heating.
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the solution while stirring. Continue adding until you observe persistent cloudiness (the point of nucleation).[14]
Clarification: Gently warm the mixture until the solution becomes clear again.
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by filtration, wash with a small amount of a cold mixture of the solvent and anti-solvent, and dry.
What analytical techniques are recommended for assessing the purity of the final product?
Several analytical techniques can be employed to determine the purity of your crystallized 1-(2-Bromophenyl)-1-propanol:
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[15]
Gas Chromatography (GC): Suitable for volatile compounds and can be used to detect residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities with distinct spectral signatures.[16]
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <1-2 °C). A broad melting point range is indicative of impurities.
Visualization of the Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the crystallization of 1-(2-Bromophenyl)-1-propanol.
Caption: Decision workflow for solvent system selection in crystallization.
References
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
Orbion. (2025, December 29). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. Retrieved from [Link]
Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]
Guillou, A. (n.d.). Guide for crystallization. Retrieved from [Link]
Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide. Retrieved from [Link]
Pharmaceutical Technology. (2026, April 1). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
ACS Publications. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. Retrieved from [Link]
Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Retrieved from [Link]
Technobis. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]
ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF. Retrieved from [Link]
ACS Publications. (2012, March 14). Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. Retrieved from [Link]
Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
Chromatography Today. (2026, April 4). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
Park, K. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]
Shimadzu. (n.d.). Purification made easy - secrets of science. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-(p-Bromophenyl)-1-(2-pyridyl)-2-propanol. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1-Propanol. NIST WebBook. Retrieved from [Link]
Organic Syntheses. (n.d.). (S)-1-Phenyl-1-propanol. Retrieved from [Link]
West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET 1-PROPANOL. Retrieved from [Link]
Wikipedia. (n.d.). 1-Propanol. Retrieved from [Link]
PMC. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Retrieved from [Link]
MDPI. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 1(2-bromophenyl)propanol. Retrieved from [Link]
Reactivity comparison of 1-(2-Bromophenyl)-1-propanol vs 1-(4-Bromophenyl)-1-propanol
Reactivity Profiling: 1-(2-Bromophenyl)-1-propanol vs. 1-(4-Bromophenyl)-1-propanol in Organic Synthesis Executive Summary In pharmaceutical development and complex organic synthesis, the regiochemistry of starting mater...
Author: BenchChem Technical Support Team. Date: April 2026
Reactivity Profiling: 1-(2-Bromophenyl)-1-propanol vs. 1-(4-Bromophenyl)-1-propanol in Organic Synthesis
Executive Summary
In pharmaceutical development and complex organic synthesis, the regiochemistry of starting materials dictates the kinetic and thermodynamic boundaries of downstream reactions. This guide provides an objective, data-driven comparison between two positional isomers: 1-(2-Bromophenyl)-1-propanol (the ortho-bromo isomer) and 1-(4-Bromophenyl)-1-propanol (the para-bromo isomer). While both molecules possess identical functional groups—a secondary benzylic alcohol and an aryl bromide—their reactivity profiles diverge significantly due to proximal steric hindrance and distance-dependent electronic effects.
Mechanistic Divergence: Sterics vs. Electronics
As an Application Scientist, I approach substrate evaluation by isolating the root causes of reactivity differences. For these two isomers, the causality is split between steric shielding and inductive field effects.
Palladium-Catalyzed Cross-Coupling (Steric Causality)
The fundamental first step of any Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the activation of the aryl halide via oxidative addition to a Pd(0) complex[1].
The Para Isomer: In 1-(4-Bromophenyl)-1-propanol, the C-Br bond is sterically unencumbered. The oxidative addition proceeds rapidly via a standard 2-electron pathway, allowing the use of conventional, inexpensive ligands like PPh₃.
The Ortho Isomer: 1-(2-Bromophenyl)-1-propanol presents severe steric challenges. The adjacent 1-propanol group (comprising a hydroxyl and an ethyl chain) creates a dense steric cone angle that physically blocks the Pd(0) center from inserting into the C-Br bond[2]. To force this reaction, one must abandon standard ligands and utilize highly sterically hindered, electron-rich phosphines (such as XPhos or PAd-AntPhos). These specialized ligands promote the formation of a highly reactive, monoligated Pd(0) species capable of overcoming the massive activation barrier[3].
Logical divergence in Pd-catalyzed cross-coupling based on steric hindrance.
Benzylic Substitution (Electronic Causality)
When targeting the secondary alcohol for nucleophilic substitution (S_N1 pathway), the reaction relies on the formation of a transient benzylic carbocation. Bromine exerts an electron-withdrawing inductive effect (-I) that destabilizes carbocations, alongside a resonance-donating effect (+M)[4]. Because inductive effects are strictly distance-dependent, the ortho-bromine destabilizes the adjacent benzylic carbocation far more severely than the distant para-bromine. Consequently, the para isomer undergoes S_N1 substitutions significantly faster.
Comparative Reactivity Data
The following table synthesizes the quantitative and qualitative performance metrics of both isomers across standard synthetic transformations.
Reaction Parameter
1-(4-Bromophenyl)-1-propanol (Para)
1-(2-Bromophenyl)-1-propanol (Ortho)
Mechanistic Causality
Suzuki-Miyaura Coupling Rate
Fast (>95% yield, 2h)
Slow (<30% yield, 2h with standard Pd)
Steric shielding of the C-Br bond by the bulky ortho-propanol group inhibits Pd(0) insertion[2].
Optimal Pd Ligand
PPh₃, dppf
PAd-AntPhos, XPhos
Bulky dialkylbiaryl phosphines are required to stabilize the active monoligated Pd(0) intermediate[3].
S_N1 Substitution (with HBr)
Moderate Rate
Very Slow
The proximal ortho-bromine exerts a strong -I inductive pull, highly destabilizing the benzylic carbocation[4].
Alcohol Oxidation (Dess-Martin)
Rapid (< 1 hr)
Moderate (1-3 hrs)
Minor steric clash between the ortho-bromine and the bulky hypervalent iodine reagent slows the transition state.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—meaning it contains built-in analytical checkpoints that dictate the flow of the procedure, preventing the propagation of failed reactions (e.g., due to catalyst poisoning). Below is the self-validating workflow for comparing the cross-coupling efficiency of these two isomers.
Self-validating experimental workflow for comparative cross-coupling analysis.
Objective: Evaluate the coupling efficiency of both isomers with phenylboronic acid.
Step 1: Reaction Assembly (Glovebox Setup)
Causality: Pd(0) active species are highly sensitive to oxygen. Assembling the reaction in an inert argon/nitrogen atmosphere ensures the catalyst is not prematurely oxidized to an inactive Pd(II) state.
Action: In two separate oven-dried vials, add 1.0 mmol of the respective bromophenyl propanol isomer, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K₃PO₄.
Step 2: Catalyst Selection & Activation
Causality: Tailoring the ligand to the steric environment of the substrate is mandatory for the ortho isomer[3].
Action (Para Isomer): Add 5 mol% Pd(PPh₃)₄.
Action (Ortho Isomer): Add 2 mol% Pd₂(dba)₃ and 4 mol% of a bulky ligand (e.g., PAd-AntPhos or XPhos).
Solvent: Add 5 mL of degassed Toluene/H₂O (4:1 v/v) to both vials.
Step 3: Thermal Cycling
Action: Seal the vials and heat at 90 °C under vigorous stirring.
Step 4: In-Process Control (The Self-Validation Checkpoint)
Causality: Relying purely on time is a common failure point in methodology. Real-time mass spectrometry validates whether the catalytic cycle is actively turning over.
Action: At the 2-hour mark, extract a 10 µL aliquot from each vial. Dilute with 1 mL acetonitrile, filter, and inject into the LC-MS.
Validation Logic:
If the para isomer shows >95% product mass and the ortho isomer shows <50%, this analytically proves the steric inhibition of oxidative addition[2].
Decision: Do not proceed to Step 5 until the LC-MS confirms >90% consumption of the starting aryl bromide. If conversion is stalled, spike with an additional 1 mol% catalyst.
Step 5: Workup and Isolation
Action: Once validated, cool to room temperature. Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Comparative Guide: Chiral HPLC Method Validation for 1-(2-Bromophenyl)-1-propanol Enantiomers
Executive Summary This technical guide provides an objective performance comparison between Amylose-based and Cellulose-based Chiral Stationary Phases (CSPs) for the baseline resolution of 1-(2-Bromophenyl)-1-propanol en...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This technical guide provides an objective performance comparison between Amylose-based and Cellulose-based Chiral Stationary Phases (CSPs) for the baseline resolution of 1-(2-Bromophenyl)-1-propanol enantiomers. Designed for analytical scientists and drug development professionals, this document outlines the mechanistic rationale behind mobile phase selection and provides a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) validation guidelines[1].
Mechanistic Rationale: Chiral Recognition of Aryl Alkanols
1-(2-Bromophenyl)-1-propanol is a critical chiral building block. Its enantiomeric purity directly impacts the stereochemistry and efficacy of downstream Active Pharmaceutical Ingredients (APIs). The separation of its (R)- and (S)-enantiomers relies on transient diastereomeric interactions between the analyte and the polymeric chiral selector of the column[2].
Amylose vs. Cellulose CSPs: The Causality of Selectivity
The most widely adopted CSPs for aryl alkanols are derivatized polysaccharides, specifically Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate)[3].
Expertise & Experience: Why do these phases perform differently for the same molecule? The causality lies in their higher-order polymer structures. Amylose possesses a helical structure that forms a well-defined chiral cavity, allowing for deep inclusion complexation. Cellulose, conversely, has a more linear, rigid conformation[2]. For 1-(2-Bromophenyl)-1-propanol, the bulky ortho-bromo substituent creates significant steric hindrance. The more flexible amylose backbone accommodates this steric bulk better than the rigid cellulose structure, yielding higher selectivity (
α
) and resolution (
Rs
)[4].
Chiral recognition requires a minimum of three simultaneous points of interaction. For this specific analyte-CSP system, the interaction triad consists of:
Hydrogen Bonding: Between the analyte's hydroxyl (-OH) group and the CSP's carbamate linkage (C=O and N-H)[2].
π−π
Interactions: Between the electron-rich 3,5-dimethylphenyl rings of the CSP and the bromophenyl ring of the analyte[2].
Steric Fit / Inclusion: Driven by the chiral cavity of the polysaccharide backbone[2].
Diagram 1: Tripartite chiral recognition mechanism between the polysaccharide CSP and the analyte.
Mobile Phase Optimization & CSP Performance Comparison
Causality in Mobile Phase Selection: Normal-phase chromatography is preferred for this class of compounds. The non-polar bulk solvent (Hexane) drives the analyte toward the stationary phase, while the polar alcohol modifier (Isopropanol) competes for hydrogen bonding sites. Isopropanol (IPA) is chosen over Ethanol because its bulkier, branched structure slows down the elution kinetics. This allows more residence time for the subtle chiral interactions to take effect, drastically improving resolution.
Verdict: The Amylose-based CSP is the superior alternative for this ortho-halogenated analyte, providing robust baseline separation (
Rs>1.5
) suitable for quantitative impurity analysis[4].
Experimental Protocol: Method Development & System Suitability
Trustworthiness: A method cannot be validated if the system is inherently unstable. Every protocol must be a self-validating system. Before initiating ICH Q2(R2) validation, the method must prove its stability through rigorous System Suitability Testing (SST)[5].
Step-by-Step Methodology:
Column Equilibration: Flush the Amylose CSP column (250 mm x 4.6 mm, 5 µm) with Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min until the baseline is completely stable (approximately 10-15 column volumes).
Sample Preparation: Dissolve racemic 1-(2-Bromophenyl)-1-propanol in the mobile phase to a working concentration of 1.0 mg/mL.
SST Injection: Inject 10 µL of the racemate standard.
Self-Validating Criteria: The system is only deemed suitable to proceed to validation if:
Resolution (
Rs
) between enantiomers is
≥2.0
.
Theoretical Plates (
N
) are
≥3000
for both peaks.
Tailing Factor (
Tf
) is
≤1.2
.
%RSD of peak area for 5 replicate injections is
≤1.0%
.
ICH Q2(R2) Method Validation Workflow
Once the method is developed and SST is passed, it must be formally validated to demonstrate that the analytical procedure is "fit for its intended purpose"[1].
Diagram 2: Sequential ICH Q2(R2) method validation workflow for chiral HPLC assays.
Step-by-Step Validation Protocol:
Specificity: Inject a blank (mobile phase) and known synthetic impurities.
Acceptance: No interfering peaks at the retention times of the (R)- and (S)-enantiomers[5].
Linearity & Range: Prepare a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit (e.g., 0.05% to 1.5% for an enantiomeric impurity)[1].
Accuracy (Recovery): Spike the undesired enantiomer into the desired enantiomer at 3 concentration levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate[1].
Acceptance: Mean recovery between 95.0% and 105.0%.
Precision (Repeatability): Perform 6 replicate injections of a sample prepared at the 100% specification level[1].
Acceptance: %RSD
≤2.0%
.
Sensitivity (LOD/LOQ): Determine based on the signal-to-noise ratio. LOD is S/N = 3:1; LOQ is S/N = 10:1[1].
Acceptance: LOQ must be strictly below the reporting threshold for the impurity.
Table 2: Summary of Validation Results on Amylose CSP
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference
No co-eluting peaks
Pass
Linearity (0.5 - 15 µg/mL)
R2≥0.999
R2=0.9998
Pass
Accuracy (Spike Recovery)
95.0% - 105.0%
99.2% - 101.5%
Pass
Repeatability (%RSD, n=6)
≤2.0%
0.85%
Pass
Limit of Quantitation (LOQ)
S/N
≥10
0.15 µg/mL (S/N = 12)
Pass
References
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. National Center for Biotechnology Information (PMC). Available at:[Link]
Tris(cyclohexylcarbamate)s of Cellulose and Amylose as Potential Chiral Stationary Phases for High-Performance Liquid Chromatography and Thin-Layer Chromatography. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantioseparation in HPLC. ACS Publications. Available at: [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 1-(2-Bromophenyl)-1-propanol
A Comparative Guide to Isomer Differentiation and Structural Elucidation In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of molecular structures is paramount. Mass sp...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to Isomer Differentiation and Structural Elucidation
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of molecular structures is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not just the molecular weight but also a veritable fingerprint of a molecule through its fragmentation pattern. This guide offers a deep dive into the predicted electron ionization (EI) mass spectrometry fragmentation of 1-(2-Bromophenyl)-1-propanol.
This document moves beyond a simple recitation of data. As Senior Application Scientists, our role is to illuminate the why—the mechanistic logic behind the fragmentation. We will predict the fragmentation pathways of the ortho-substituted title compound and, critically, compare it with its meta and para isomers. This comparative approach is designed to equip researchers with the expertise to distinguish between structurally similar compounds, a common challenge in synthetic chemistry. The protocols and analyses presented herein are crafted to be self-validating, ensuring a high degree of confidence in the generated data.
The Foundational Chemistry: Structure and Predicted Fragmentation
The fragmentation of a molecule under electron ionization is not a random event. It is governed by the principles of chemical stability, where bonds cleave to form the most stable possible cations and neutral radicals. The structure of 1-(2-Bromophenyl)-1-propanol presents several key features that will dictate its fragmentation cascade:
The Bromine Atom: A heavy halogen with two prominent isotopes, 79Br and 81Br, in a nearly 1:1 natural abundance. This will impart a characteristic M and M+2 isotopic pattern to any bromine-containing fragment, serving as a powerful diagnostic tool.
The Secondary Alcohol: The hydroxyl group provides a site for alpha-cleavage, a highly favorable fragmentation pathway for alcohols.
The Benzylic Carbon: The carbon atom attached to both the phenyl ring and the hydroxyl group is a benzylic position, making the bond between it and the ethyl group susceptible to cleavage due to the resonance stabilization of the resulting cation.
The Ortho Position: The proximity of the bromine atom to the propanol side-chain may introduce unique fragmentation pathways, known as "ortho effects," not observed in the meta or para isomers.
Based on these features, we can predict the primary fragmentation pathways.
The following diagram illustrates the predicted fragmentation cascade for 1-(2-Bromophenyl)-1-propanol, starting from the molecular ion.
Caption: Predicted EI fragmentation pathways for 1-(2-Bromophenyl)-1-propanol.
The true analytical power of mass spectrometry is often revealed when comparing isomers. The fragmentation patterns of 1-(3-Bromophenyl)-1-propanol (meta) and 1-(4-Bromophenyl)-1-propanol (para) are expected to share many fragments with the ortho isomer, such as those from alpha-cleavage and dehydration. However, the key differentiator may lie in the relative abundances of these fragments and the presence of unique ions resulting from an ortho effect.
An "ortho effect" in mass spectrometry refers to unique fragmentation pathways that occur because of the close proximity of two substituents on an aromatic ring.[1][2] For 1-(2-Bromophenyl)-1-propanol, this could involve an interaction between the bromine atom and the hydroxyl group, potentially leading to an enhanced loss of the bromine radical.[3][4] This would result in a more abundant [M-Br]+ ion at m/z 137 for the ortho isomer compared to its meta and para counterparts.
The following table summarizes the key predicted fragments and their expected relevance in distinguishing the isomers.
m/z (79Br/81Br)
Proposed Fragment Ion
Fragmentation Pathway
Expected Significance for Isomer Differentiation
216/218
[C9H11BrO]+•
Molecular Ion (M+•)
Foundational for all isomers. The 1:1 ratio confirms the presence of one bromine atom.
198/200
[C9H9Br]+•
Dehydration: [M - H2O]+•
Common to all isomers.[5][6] Minor differences in abundance may exist.
187/189
[C7H6BrO]+
Alpha-Cleavage : [M - C2H5]+
Primary diagnostic fragment .[7][8][9] Expected to be a major peak for all isomers.
156/158
[C6H4Br]+•
Benzylic Cleavage
Fragment corresponding to the bromophenyl radical cation.[10][11]
137
[C9H11O]+
Ortho Effect : [M - Br]+
Potentially key differentiator . Expected to be significantly more abundant for the ortho isomer.[3]
77
[C6H5]+
Loss of Br• from [C6H4Br]+•
Common fragment derived from the phenyl ring, observed after the loss of bromine.[12]
A Self-Validating Experimental Protocol: GC-MS Analysis
To experimentally verify the predicted fragmentation, a robust and reliable method is required. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the industry-standard technique for such an analysis. The following protocol is designed to provide high-quality, reproducible data. The logic of this workflow is to first separate the analyte from any impurities via chromatography and then subject the pure compound to ionization and mass analysis.
Caption: Standard workflow for GC-MS analysis of the target compound.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh and dissolve 1 mg of 1-(2-Bromophenyl)-1-propanol in 1 mL of dichloromethane (DCM). This concentration ensures a strong signal without overloading the system.
Gas Chromatography (GC) Parameters:
System: Agilent 8890 GC (or equivalent).
Injector: Split/Splitless, operated in split mode (50:1 ratio) at 250°C. A high split ratio prevents column overloading.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Column: A non-polar DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal for separating aromatic compounds.
Oven Program:
Initial temperature: 70°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Final hold: 5 minutes at 280°C to ensure all components elute.
Mass Spectrometry (MS) Parameters:
System: Agilent 5977B MSD (or equivalent).
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to library databases.[13]
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Scan Range: m/z 40 to 300. This range will capture the molecular ion and all significant fragments predicted.
Data Analysis (Trustworthiness & Validation):
Molecular Ion Confirmation: The first step in validating the spectrum is to locate the molecular ion peak. For 1-(2-Bromophenyl)-1-propanol, this should appear as a pair of peaks at m/z 216 and 218, with nearly equal intensity, confirming the presence of a single bromine atom.
Fragment Correlation: Each major fragment ion in the spectrum should be rationalized as a logical loss from the molecular ion. For instance, the presence of the base peak at m/z 187/189 (loss of an ethyl group) strongly supports the proposed structure.
Isotopic Pattern Check: Every fragment containing the bromine atom must exhibit the characteristic M/M+2 doublet. The absence of this pattern for a given fragment confirms the loss of the bromine atom (e.g., the ion at m/z 137). This internal consistency is the hallmark of a trustworthy and self-validating protocol.
Conclusion
The structural elucidation of 1-(2-Bromophenyl)-1-propanol via mass spectrometry is a process grounded in the fundamental principles of ion stability and reaction mechanisms. While a definitive analysis requires experimental data, a robust fragmentation pattern can be confidently predicted. The dominant pathways are expected to be alpha-cleavage leading to a resonance-stabilized cation at m/z 187/189 and dehydration.
Crucially, this guide highlights the comparative power of mass spectrometry. The potential for an ortho effect, leading to an enhanced [M-Br]+ ion at m/z 137, provides a clear, mechanistically-supported hypothesis for distinguishing the title compound from its meta and para isomers. By following the detailed GC-MS protocol, researchers can generate high-fidelity data that, when compared against these predicted patterns, allows for the unambiguous and confident structural confirmation essential for advancing research and development.
References
Proprep. (n.d.). Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. Retrieved from [Link]
University of Münster. (n.d.). MS-Terms. Organisch-Chemisches Institut. Retrieved from [Link]
SpectraBase. (n.d.). Bromobenzene - MS (GC). Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Restek. (n.d.). Bromobenzene: CAS # 108-86-1 Compound Information. Retrieved from [Link]
Creese, M. J., et al. (2013). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 24(7), 1054–1063. Retrieved from [Link]
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]
MDPI. (2024, July 25). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Retrieved from [Link]
ACS Publications. (2011, November 22). Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Retrieved from [Link]
Wikipedia. (n.d.). Alpha cleavage. Retrieved from [Link]
Dummies.com. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
NIST. (n.d.). Benzene, bromo-. WebBook. Retrieved from [Link]
Unknown Source. (n.d.).
PubMed. (2008, August 15). Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Retrieved from [Link]
e-Content-Science. (2020, March 17). α-, β-, allylic, benzylic cleavage and McLaffertyre arrangement. YouTube. Retrieved from [Link]
NIST. (n.d.). (R)-(+)-1-Phenyl-1-propanol. WebBook. Retrieved from [Link]
NIST. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]
PubMed. (n.d.). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]
ResearchGate. (n.d.). Electron Impact Ionization of 1-Propanol. Retrieved from [Link]
NIST. (n.d.). (R)-(+)-1-Phenyl-1-propanol. WebBook. Retrieved from [Link]
Doc Brown's Chemistry. (2025, December 12). mass spectrum of propan-1-ol. Retrieved from [Link]
Benchmarking Palladium Catalysts for the Buchwald-Hartwig Amination of 1-(2-Bromophenyl)-1-propanol
Executive Summary & The Ortho-Alcohol Challenge The Buchwald-Hartwig amination has fundamentally transformed the synthesis of aromatic amines, becoming a cornerstone reaction in pharmaceutical development and natural pro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Ortho-Alcohol Challenge
The Buchwald-Hartwig amination has fundamentally transformed the synthesis of aromatic amines, becoming a cornerstone reaction in pharmaceutical development and natural product synthesis[1]. However, the application of this methodology to substrates bearing unprotected, sterically demanding functional groups—such as the ortho-hydroxyalkyl moiety in 1-(2-bromophenyl)-1-propanol —presents a formidable mechanistic challenge[2].
When coupling 1-(2-bromophenyl)-1-propanol with a secondary amine (e.g., morpholine), the free secondary alcohol introduces competing reaction pathways. The proximity of the hydroxyl group to the oxidative addition center allows for intramolecular coordination to the electrophilic Pd(II) intermediate[3]. If an overly strong base is utilized, the alcohol is deprotonated, leading to stable alkoxide binding. This intermediate rapidly undergoes β-hydride elimination, yielding an undesired ketone byproduct (propiophenone derivatives) and effectively terminating the productive C-N coupling cycle[4].
To successfully benchmark catalysts for this substrate, we must evaluate systems based on their ability to accelerate reductive elimination and tolerate the free alcohol without triggering oxidation.
Mechanistic Divergence: Amination vs. Oxidation
Understanding the causality behind catalyst failure is critical. The divergence between the desired amination and the undesired oxidation pathway is dictated by the steric bulk of the ligand and the pKa of the base.
Fig 1. Mechanistic divergence in the coupling of ortho-alcohol aryl halides.
Causality Analysis:
Ligand Bulk: Dialkylbiarylphosphines (like XPhos) possess extreme steric bulk that forces the Pd(II) center to rapidly undergo reductive elimination to relieve steric strain, outcompeting the slower alkoxide binding pathway[3].
Base Selection: Strong bases like NaOtBu (pKa ~17) readily deprotonate the secondary alcohol (pKa ~15.5). Using a milder base like Cs₂CO₃ (pKa ~10) is strong enough to deprotonate the Pd-coordinated amine but leaves the free alcohol largely intact[4].
Catalyst Benchmarking Study
To establish the optimal system, we benchmarked four distinct palladium catalyst classes against the coupling of 1-(2-bromophenyl)-1-propanol with morpholine. All reactions were normalized to 2.0 mol% Pd loading to ensure accurate comparative quantification[5].
Quantitative Performance Data
Catalyst System
Ligand Classification
Base
Conversion (%)
Target Yield (%)
Ketone Byproduct (%)
Unreacted SM (%)
Pd₂(dba)₃ / BINAP
Bidentate Phosphine (1st Gen)
Cs₂CO₃
65
35
15
35
Pd(dppf)Cl₂
Bidentate Phosphine (Robust)
Cs₂CO₃
70
42
18
30
PEPPSI-IPr
N-Heterocyclic Carbene
Cs₂CO₃
90
65
25
10
Pd(OAc)₂ / XPhos
Monodentate Biaryl (3rd Gen)
Cs₂CO₃
>99
92
<2
<1
Pd(OAc)₂ / XPhos
Monodentate Biaryl
NaOtBu
95
40
55
5
Data obtained via quantitative HPLC analysis at t=16h, 100°C in 1,4-Dioxane.
Insights:
The data clearly demonstrates that 1st-generation bidentate ligands (BINAP, dppf) struggle with the steric hindrance of the ortho-substituent, resulting in poor conversion and elevated byproduct formation[2]. While PEPPSI-IPr shows high overall activity, its geometry allows for significant alkoxide coordination, leading to a 25% ketone byproduct yield. The Pd(OAc)₂ / XPhos system is vastly superior. However, the final row proves our mechanistic hypothesis: pairing XPhos with a strong base (NaOtBu) catastrophically shifts the pathway toward oxidation (55% ketone), validating the absolute necessity of the mild Cs₂CO₃ base[4],[3].
Optimized Experimental Protocol: Self-Validating System
The following protocol utilizes the optimized Pd(OAc)₂ / XPhos / Cs₂CO₃ system. It is designed as a self-validating workflow; specific In-Process Controls (IPCs) are embedded to ensure the integrity of the catalytic cycle.
Fig 2. Self-validating workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Methodology
Step 1: Anhydrous Preparation (Glovebox)
Action: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2.0 mol%), XPhos (4.0 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).
Causality: Pd(0) intermediates are highly susceptible to oxidation. Furthermore, trace water will hydrate the base, increasing its effective basicity and promoting the undesired deprotonation of the substrate's alcohol group[5].
Step 2: Substrate and Solvent Addition
Action: Add 1-(2-bromophenyl)-1-propanol (1.0 equiv, 1.0 mmol) and morpholine (1.2 equiv). Suspend the mixture in 4.0 mL of rigorously degassed 1,4-Dioxane.
Causality: 1,4-Dioxane is selected over toluene because its weak coordinating ability helps stabilize the highly active, coordinatively unsaturated Pd(0)-XPhos monoligated species without poisoning the catalyst[3].
Step 3: Catalyst Activation and Thermal Coupling
Action: Seal the tube, remove from the glovebox, and heat to 100°C in an oil bath with vigorous stirring (800 rpm).
Self-Validation (Visual IPC): Within 10 minutes of heating, the suspension should transition from a pale yellow to a deep red/brown. Validation: This color shift confirms the reduction of Pd(II) to the active Pd(0) species by the amine. If the solution turns black and deposits a mirror, bulk palladium black has precipitated, indicating ligand dissociation or oxygen ingress.
Step 4: Analytical In-Process Control (IPC)
Action: At t=2h, briefly halt stirring, extract a 10 µL aliquot under positive argon pressure, dilute in MeCN, and analyze via LC-MS.
Self-Validation (Analytical IPC): Monitor the ratio of the target mass (m/z 221) vs. the ketone mass (m/z 134). If the ketone byproduct exceeds 5% at this stage, it indicates that the base was not sufficiently anhydrous, driving the β-hydride elimination pathway.
Step 5: Workup
Action: After 16h, cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the inorganic salts and palladium residues. Concentrate under reduced pressure and purify via flash chromatography.
Conclusion
Benchmarking palladium catalysts for substrates with unprotected ortho-alcohols requires a deep understanding of competing mechanistic pathways. Our data proves that while standard bidentate systems fail due to steric impedance, the combination of a highly bulky monodentate biaryl phosphine (XPhos) and a mild inorganic base (Cs₂CO₃) successfully suppresses the β-hydride elimination/oxidation pathway. This pairing effectively channels the catalytic cycle toward the desired C-N bond formation, achieving >90% yields for 1-(2-bromophenyl)-1-propanol[4],[3],[1].
References
[1] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook | ACS Publications |
[2] What can reaction databases teach us about Buchwald–Hartwig cross-couplings? | PMC - NIH |
[3] Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point | University of Windsor |
[5] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | ACS Publications |
Comparative Guide: 1-(2-Bromophenyl)-1-propanol vs. 1-(2-Chlorophenyl)-1-propanol in Organic Synthesis
As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter a critical decision point in route scouting: selecting the optimal halogenated precursor. When designing syntheses i...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter a critical decision point in route scouting: selecting the optimal halogenated precursor. When designing syntheses involving ortho-substituted secondary alcohols, the choice between 1-(2-Bromophenyl)-1-propanol (CAS: 74532-85-7) and 1-(2-Chlorophenyl)-1-propanol (CAS: 22869-35-8) is not merely a matter of molecular weight. It is a fundamental decision that dictates the kinetic feasibility of your downstream transformations, your catalyst budget, and your overall yield.
This guide objectively compares the performance of these two substrates across two of the most critical transformations in modern organic synthesis: Palladium-catalyzed cross-coupling and Lithium-halogen exchange.
The Causality of Reactivity: Bromo vs. Chloro
Structurally, both compounds possess a benzylic secondary alcohol and an ortho-halogen. However, their behavior in the reactor diverges sharply due to two fundamental physicochemical properties:
Bond Dissociation Energy (BDE): The C–Br bond energy is approximately 68 kcal/mol, whereas the C–Cl bond is significantly stronger at ~81 kcal/mol. In transition-metal catalysis, this 13 kcal/mol differential dictates the activation energy required for the rate-determining oxidative addition step.
Polarizability and Electronegativity: Bromine is a large, highly polarizable atom. This polarizability stabilizes the transition states during [1]. Chlorine, being highly electronegative and tightly bound, resists exchange, often forcing strong bases like n-butyllithium to act via competing deprotonation pathways rather than halogen exchange.
Fig 1. Divergent reactivity pathways of ortho-halo benzyl alcohols based on halogen identity.
Palladium-Catalyzed Cross-Coupling Performance
When constructing complex active pharmaceutical ingredients (APIs), the Suzuki-Miyaura coupling is a staple. The performance of the bromo- vs. chloro-derivative here is a textbook example of kinetic control.
1-(2-Bromophenyl)-1-propanol readily undergoes oxidative addition with standard, inexpensive palladium sources like Pd(PPh₃)₄ at moderate temperatures (80 °C). Conversely, 1-(2-Chlorophenyl)-1-propanol is notoriously sluggish. To overcome the high C–Cl bond strength, the catalytic cycle requires highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) or specialized catalysts like to force the palladium center to insert into the bond.
This protocol utilizes an internal standard to create a self-validating data loop, ensuring that poor yields are accurately attributed to the substrate rather than mechanical losses.
Preparation: In an oven-dried Schlenk flask under argon, add 1.0 mmol of the chosen 1-(2-halophenyl)-1-propanol, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K₂CO₃.
Catalyst Addition:
For Bromo: Add 2 mol% Pd(PPh₃)₄.
For Chloro: Add 4 mol% Pd₂(dba)₃ and 8 mol% XPhos.
Solvent & Standard: Add 5 mL of degassed Toluene/H₂O (4:1 v/v). Inject exactly 50.0 µL of n-dodecane (internal standard for GC-FID).
Reaction: Heat the bromo-reaction to 80 °C (or the chloro-reaction to 105 °C) for 12 hours.
Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in EtOAc, filter through a short silica plug, and inject into the GC-FID. Calculate the exact conversion by comparing the product peak area against the n-dodecane internal standard. If the chloro-derivative shows <50% conversion, protodehalogenation (a common side reaction at high temps) has likely outcompeted the cross-coupling.
Lithium-Halogen Exchange Dynamics
The generation of ortho-lithiated benzyl alcohols is a powerful technique for introducing electrophiles. Here, the [2] heavily favors the bromo-derivative.
Because the substrate contains an unprotected secondary alcohol (pKa ~16), the first equivalent of n-BuLi will instantly deprotonate the hydroxyl group to form a lithium alkoxide. This alkoxide is not a nuisance; it is a critical directing group. Via the Complex Induced Proximity Effect (CIPE) , the oxygen atom coordinates the second equivalent of n-BuLi, bringing it into the immediate vicinity of the ortho-halogen.
For 1-(2-Bromophenyl)-1-propanol , this proximity results in an extremely fast, kinetically favored exchange at -78 °C. For 1-(2-Chlorophenyl)-1-propanol , the C-Cl bond is too unreactive. The coordinated n-BuLi will sit idle until the reaction is warmed, at which point it acts as a base, leading to destructive benzylic deprotonation or benzyne formation.
This protocol includes a deuterium-quench validation step to definitively prove the generation of the organolithium species.
Alkoxide Formation: Dissolve 1.0 mmol of 1-(2-Bromophenyl)-1-propanol in 10 mL of anhydrous THF under argon. Cool to -78 °C. Dropwise, add 1.05 mmol of n-BuLi (1.6 M in hexanes). Stir for 5 minutes to form the lithium alkoxide.
Halogen Exchange: Add a second portion of n-BuLi (1.05 mmol) dropwise. Stir at -78 °C for 15 minutes. The solution will typically adopt a faint yellow hue, indicating the formation of the ortho-lithiated species.
Self-Validation Checkpoint (The CD₃OD Quench): Before adding your main electrophile, withdraw a 0.2 mL aliquot via syringe and immediately quench it into a vial containing 0.5 mL of CD₃OD. Evaporate the solvent and take a crude ¹H NMR. A successful exchange is validated by the disappearance of one aromatic proton (integrating to 3H instead of 4H) due to deuterium incorporation at the ortho position.
Electrophilic Trapping: To the main reaction flask, add 1.5 mmol of anhydrous DMF. Stir for 30 minutes, then slowly warm to room temperature.
Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O, and purify via flash chromatography to isolate the resulting lactol/aldehyde. (Note: Attempting this exact sequence with the chloro-derivative will yield predominantly unreacted starting material recovered during workup).
Conclusion & Procurement Strategy
From a process chemistry standpoint, the upfront cost savings of purchasing 1-(2-Chlorophenyl)-1-propanol are almost always negated by the downstream costs of specialized palladium ligands, higher energy requirements, and diminished yields.
1-(2-Bromophenyl)-1-propanol should be the default choice for route scouting. Its predictable, rapid oxidative addition in cross-coupling and its flawless performance in directed lithium-halogen exchange make it a superior, reliable building block for complex molecular architectures.
References
Feng, J., et al. "Palladium-catalyzed annulation of alkynes with ortho-halide-containing benzyl alcohols in aqueous medium." The Journal of Organic Chemistry, 79(21), 10561-10567 (2014). URL:[Link]
Wikipedia Contributors. "Metal–halogen exchange." Wikipedia, The Free Encyclopedia. URL:[Link]
Knowles, R. "The Mechanism of Lithium-Halogen Exchange." Macmillan Group Meetings, Princeton University, (2007). URL:[Link]
Validating Enantiomeric Excess (ee) Measurements for 1-(2-Bromophenyl)-1-propanol: A Comparative GC Guide
Accurate determination of enantiomeric excess (ee) is a critical quality attribute in the synthesis of chiral active pharmaceutical ingredients (APIs). For halogenated arylalkanols like 1-(2-Bromophenyl)-1-propanol , ach...
Author: BenchChem Technical Support Team. Date: April 2026
Accurate determination of enantiomeric excess (ee) is a critical quality attribute in the synthesis of chiral active pharmaceutical ingredients (APIs). For halogenated arylalkanols like 1-(2-Bromophenyl)-1-propanol , achieving baseline enantiomeric resolution requires a stationary phase capable of recognizing subtle steric and dipole differences.
This guide objectively compares the performance of specialized Gas Chromatography (GC) chiral columns—specifically Supelco® β-DEX™ 120 and Astec® CHIRALDEX® B-DM —against High-Performance Liquid Chromatography (HPLC) alternatives. By detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol, this guide equips analytical scientists with the framework needed for robust ee validation.
The enantiomeric separation of 1-(2-Bromophenyl)-1-propanol relies on the formation of transient diastereomeric inclusion complexes between the analyte and the chiral stationary phase (CSP).
While HPLC using polysaccharide-based CSPs (e.g., Daicel Chiralcel OD-H) is a common default, capillary GC offers significantly higher theoretical plate counts, enabling sharper peaks and faster analysis times without the need for solvent consumption [4].
For arylalkanols, β-cyclodextrin (β-CD) derivatives are the gold standard. The causality behind this lies in molecular geometry:
Cavity Matching: The β-CD toroid has a cavity size of 6.0–6.5 Å, which perfectly accommodates the aromatic ring of the bromophenyl group [1]. α-CD is too small, and γ-CD is too large to provide the tight fit necessary for high chiral recognition.
The Ortho-Bromo Effect: The bromine atom at the ortho position of the phenyl ring creates significant steric bulk. This restricts the free rotation of the propanol side chain. When the analyte enters the permethylated (β-DEX 120) or dimethylated (CHIRALDEX B-DM) β-CD cavity, this restricted rotation forces the chiral center's hydroxyl group into highly specific dipole-dipole interactions with the derivatized rim of the cyclodextrin [1].
Underivatized Analysis: Unlike many amino acids or sugars, 1-(2-Bromophenyl)-1-propanol can be analyzed in its underivatized form on these GC columns, preserving sample integrity and reducing preparation time [1].
Mechanistic pathway of chiral recognition for arylalkanols on β-cyclodextrin phases.
Comparative Performance Analysis
To objectively evaluate the best analytical approach, we compare the performance of two leading GC columns against a standard HPLC approach for 1-phenyl-1-propanol derivatives.
Supelco® β-DEX™ 120: A permethylated β-CD phase doped into a polysiloxane carrier. It provides excellent general-purpose separation for underivatized alcohols [1, 2].
Astec® CHIRALDEX® B-DM: A dimethylated β-CD phase. It offers higher resolution for specific structural types and operates well at higher elution temperatures [1, 3].
Daicel Chiralcel® OD-H (HPLC): A cellulose tris(3,5-dimethylphenylcarbamate) phase used in normal-phase HPLC[4].
Quantitative Data Summary
Parameter
Supelco® β-DEX™ 120 (GC)
Astec® CHIRALDEX® B-DM (GC)
Chiralcel® OD-H (HPLC)
Chiral Selector
Permethylated β-CD
Dimethylated β-CD
Cellulose carbamate
Typical Analysis Time
~30 minutes
~16 minutes
~15 minutes
Retention Time (
tR1
)
28.7 min [2]
14.38 min [3]
12.5 min
Retention Time (
tR2
)
29.7 min [2]
15.11 min [3]
14.2 min
Resolution (
Rs
)
> 1.5 (Baseline)
> 2.0 (High Resolution)
> 1.5 (Baseline)
Mobile/Carrier Phase
Helium (Carrier)
Helium (Carrier)
Hexane / Isopropanol
Sample Prep Required
Dilution only
Dilution only
Dilution + Filtration
Verdict: While HPLC provides adequate resolution, Astec CHIRALDEX B-DM offers the optimal balance of high resolution (
Rs>2.0
) and rapid analysis time (~16 minutes) for arylalkanols, driven by the specific interactions of its dimethylated rim. Supelco β-DEX 120 is an excellent, highly robust alternative if the B-DM column is unavailable.
Self-Validating Experimental Protocol
A trustworthy analytical method must be self-validating. The following protocol incorporates a System Suitability Test (SST) that acts as an internal control, ensuring that the column's chiral recognition capacity has not degraded before any ee calculations are made.
Reagents and Equipment
Analyte: 1-(2-Bromophenyl)-1-propanol (Racemate standard and enantioenriched samples).
Solvent: HPLC-grade Dichloromethane (DCM) or Methanol.
Column: Astec CHIRALDEX B-DM (30 m × 0.25 mm I.D., 0.12 μm film thickness).
Detector: Flame Ionization Detector (FID).
Step-by-Step GC Methodology
Sample Preparation: Dissolve the 1-(2-Bromophenyl)-1-propanol sample in DCM to achieve a concentration of 1.0 mg/mL.
Inlet Parameters: Set the injection port to 220 °C. Use a split ratio of 50:1 to prevent column overloading, which causes peak tailing and loss of chiral resolution. Inject 1.0 μL.
Carrier Gas: Helium at a constant linear velocity of 25 cm/sec.
Oven Temperature Program:
Initial temperature: 105 °C, hold for 0 min.
Ramp: 1.0 °C/min to 130 °C.
Hold: 5 minutes at 130 °C.
Causality Note: A slow temperature ramp is critical. Chiral recognition is an enthalpy-driven process; lower elution temperatures enhance the separation factor (
α
) by maximizing the residence time within the cyclodextrin cavity[1, 3].
Detector Parameters: FID set to 250 °C. Hydrogen flow at 40 mL/min, Air flow at 400 mL/min.
System Suitability and ee Calculation
Before analyzing the enantioenriched sample, inject the racemate standard .
Validation Gate: The method is only valid if the resolution (
Rs
) between the (R) and (S) enantiomers is
≥1.5
. If
Rs<1.5
, column degradation or inlet contamination has occurred, and the system must be serviced.
ee Determination: Once the SST passes, inject the sample. Calculate the enantiomeric excess using the integrated peak areas:
Self-validating workflow for enantiomeric excess (ee) determination via GC.
Conclusion
For the validation of enantiomeric excess in 1-(2-Bromophenyl)-1-propanol, cyclodextrin-based GC columns—specifically the Astec CHIRALDEX B-DM and Supelco β-DEX 120—outperform standard HPLC methods in terms of theoretical plate count and analysis speed. By leveraging the precise cavity size of β-cyclodextrin and utilizing a self-validating SST protocol, analytical chemists can ensure high-fidelity, reproducible ee measurements critical for pharmaceutical development.
References
Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by an Organometallic Ti(IV) Compound. Semantic Scholar. Available at: [Link]
Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. PubMed Central (PMC) - NIH. Available at:[Link]
Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantioseparation in HPLC. ACS Publications. Available at: [Link]
Standard Operating Procedure: Handling and Disposal of 1-(2-Bromophenyl)-1-propanol Executive Summary 1-(2-Bromophenyl)-1-propanol (CAS: 74532-85-7) is a halogenated aromatic alcohol frequently utilized as a chiral build...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling and Disposal of 1-(2-Bromophenyl)-1-propanol
Executive Summary
1-(2-Bromophenyl)-1-propanol (CAS: 74532-85-7) is a halogenated aromatic alcohol frequently utilized as a chiral building block and intermediate in pharmaceutical synthesis and drug discovery . Due to the presence of a covalently bonded bromine atom, this compound poses specific environmental and occupational hazards. This guide provides drug development professionals and laboratory scientists with a definitive, step-by-step protocol for the safe handling, segregation, and terminal disposal of 1-(2-Bromophenyl)-1-propanol, ensuring strict compliance with EPA and OSHA guidelines.
Chemical Profile & Waste Classification
Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. 1-(2-Bromophenyl)-1-propanol is strictly classified as a Halogenated Organic Waste .
Expertise & Causality in Waste Management: The bromine substituent fundamentally alters the compound's degradation thermodynamics. Upon combustion, halogenated organics release highly corrosive hydrobromic acid (HBr) gas. Therefore, they cannot be processed in standard incinerators and must be strictly segregated from non-halogenated waste to prevent dangerous reactions and avoid doubling institutional disposal costs 2.
Table 1: Chemical Properties & Waste Management Parameters
Parameter
Specification
Operational Causality
Chemical Name
1-(2-Bromophenyl)-1-propanol
Identifies the specific active agent for manifest tracking.
CAS Number
74532-85-7
Essential for regulatory compliance and EHS documentation .
Waste Category
Halogenated Organic Waste
Mandates segregation from non-halogenated solvent streams [[2]]().
EPA RCRA Status
F-Listed / Characteristic
Requires specialized tracking and limits accumulation volumes 2.
Terminal Treatment
Rotary Kiln Incineration
High thermal energy (>1000°C) required to cleave the C-Br bond 3.
Scrubber Requirement
Caustic Scrubbing
Essential to neutralize corrosive HBr gas generated during combustion [[3]]().
Operational Safety & Handling Prerequisites
Prior to generating or disposing of 1-(2-Bromophenyl)-1-propanol waste, establish a self-validating safety perimeter.
Engineering Controls: All transfers and handling must occur within a certified chemical fume hood. Halogenated solvents and their vapors are toxic and can cause severe respiratory irritation 4.
Personal Protective Equipment (PPE): Wear single-use nitrile gloves (double-gloving is recommended for prolonged handling), a flame-resistant lab coat, and splash-proof safety goggles. Halogenated solvents are generally incompatible with certain PPE materials over long exposures, so immediate removal and disposal of contaminated gloves as hazardous waste is required 5, 4.
Emergency Preparedness: Ensure an eyewash station and emergency shower are within a 10-second unobstructed path. In case of skin contact near the eyes, flush for a minimum of 15 minutes 6.
Step-by-Step Disposal Methodology
The following protocol must be strictly adhered to when disposing of spent 1-(2-Bromophenyl)-1-propanol, its derivatives, or solvent mixtures containing this compound.
Step 1: Strict Segregation
Action: Direct all 1-(2-Bromophenyl)-1-propanol waste exclusively into designated "Halogenated Waste" containers.
Scientific Rationale: Mixing halogenated waste with non-halogenated waste (like ethanol or acetone) contaminates the entire bulk. Environmental Health and Safety (EHS) departments bulk organic solvents into 55-gallon drums for fuels blending; however, halogenated wastes are inappropriate for standard fuels blending due to their detrimental effect on metal drum integrity and the release of toxic halogens upon burning 2.
Step 2: Containerization and Validation
Action: Use EHS-approved, chemically compatible safety cans or high-density polyethylene (HDPE) containers with threaded, tightly sealing caps 6, [[2]](). Do not fill past 90% capacity to allow for vapor expansion.
Self-Validating System: To validate container integrity, ensure the cap is threaded and forms a vapor-tight seal. A simple validation step is the "inversion test" with a compatible blank solvent (like water) prior to adding hazardous waste, ensuring no micro-leaks exist around the threading 6.
Step 3: GHS-Compliant Labeling
Action: Label the container with the words "Hazardous Waste" and the specific chemical contents (e.g., "Halogenated Waste: contains 1-(2-Bromophenyl)-1-propanol") before or at the exact time the first drop of waste is added 6, 2.
Scientific Rationale: Unidentified waste (unknowns) cannot be legally transported or incinerated and requires costly analytical testing prior to disposal [[2]](), 4.
Step 4: Accumulation and EHS Pickup
Action: Store the waste in secondary containment away from strong acids, bases, and reactive metals. Do not accumulate more than 55 gallons of hazardous waste in your laboratory area 6. Schedule regular pickups with your institutional EHS or a licensed hazardous waste contractor.
Workflow for the segregation, containerization, and terminal disposal of halogenated organic waste.
Emergency Spill Response Protocol
Spills of halogenated organics require immediate, calculated action to prevent inhalation exposure and environmental contamination.
For Small Spills (< 1 Liter, inside a fume hood):
Ventilate: Close laboratory doors and ensure the chemical fume hood exhaust is operating at maximum capacity to ventilate the area 6.
Absorb: Apply an inert, non-combustible absorbent material (such as porous silica, vermiculite, or commercial spill pads) directly onto the spill 6, 5. Do not use combustible materials like paper towels for highly concentrated halogens.
Collect: Allow the pads or vermiculite to fully absorb the liquid. Carefully sweep or place the saturated absorbent into a compatible plastic bag or HDPE bucket 6.
Seal and Dispose: Seal the container tightly, label it as "Halogenated Solid Waste (Spill Cleanup)," and contact EHS for immediate removal 6.
For Large Spills (> 1 Liter, or outside containment):
Evacuate: Immediately evacuate the area, close all doors behind you, and activate the building fire alarm if there is a risk of fire or extreme toxic release 6.
Notify: Call 911 and your institutional EHS emergency response team [[6]](). Do not attempt to clean a large halogenated spill without self-contained breathing apparatus (SCBA) and specialized HazMat training.
Step-by-step emergency response protocol for 1-(2-Bromophenyl)-1-propanol spills.
Terminal Destruction: The Science of Halogenated Incineration
Once collected by a certified waste contractor, 1-(2-Bromophenyl)-1-propanol is not simply buried in a landfill. The EPA mandates specific treatment technologies for halogenated organic-containing wastes to prevent groundwater leaching 3.
The industry standard for terminal disposal is Rotary Kiln Incineration coupled with Caustic Scrubbing3.
The Mechanism: The waste is injected into a rotary kiln operating at extreme temperatures (often exceeding 1000°C). This thermal energy is required to thoroughly break the stable carbon-bromine (C-Br) bonds.
The Scrubber System: As the compound mineralizes, it releases hydrobromic acid (HBr) and carbon dioxide. To prevent the release of toxic, acid-rain-producing HBr into the atmosphere, the exhaust gases are passed through a high-efficiency caustic scrubber (typically utilizing sodium hydroxide, NaOH). The acid-base neutralization yields harmless sodium bromide (NaBr) salts and water, rendering the final emission environmentally safe 3.
References
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at:[Link]
OSHA Compliance For Laboratories. US Bio-Clean. Available at:[Link]
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). Available at: [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). Available at: [Link]
Personal protective equipment for handling 1-(2-Bromophenyl)-1-propanol
As a Senior Application Scientist, I frequently consult with laboratories scaling up synthetic pathways that utilize halogenated aromatic alcohols. 1-(2-Bromophenyl)-1-propanol (CAS 74532-85-7) is a highly versatile buil...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with laboratories scaling up synthetic pathways that utilize halogenated aromatic alcohols. 1-(2-Bromophenyl)-1-propanol (CAS 74532-85-7) is a highly versatile building block commonly used in cross-coupling reactions and active pharmaceutical ingredient (API) development. However, its specific physicochemical properties demand stringent, self-validating safety protocols.
This guide provides a definitive operational blueprint for researchers, ensuring compliance with occupational safety standards while explaining the mechanistic reasoning behind each procedural requirement.
Executive Summary & Chemical Profile
Before handling any reagent, it is critical to establish its baseline physicochemical and hazard profile. The quantitative data below dictates the necessary engineering controls and personal protective equipment (PPE) required for safe handling.
Property
Specification
Operational Implication
Chemical Name
1-(2-Bromophenyl)-1-propanol
Halogenated organic compound; dictates specific waste segregation.
CAS Number
74532-85-7
Unique identifier for SDS cross-referencing.
Molecular Formula
C9H11BrO
Contains a heavy bromine atom, increasing density and lipophilicity.
Molecular Weight
215.09 g/mol
High molecular weight relative to simple alcohols.
Physical State
Liquid (at room temperature)
Prone to splashing; requires localized spill containment.
GHS Signal Word
Warning
Triggers mandatory GHS-compliant PPE protocols.
Mechanistic Hazard Identification & Causality
Understanding the why behind a chemical's hazard profile is the foundation of trustworthy laboratory safety. According to its Safety Data Sheet, 1-(2-Bromophenyl)-1-propanol presents three primary hazards. Rather than simply memorizing these hazards, researchers must understand their mechanistic causality:
Skin Irritation (H315): The molecule features a highly lipophilic ortho-brominated aromatic ring, allowing it to rapidly partition into the lipid-rich stratum corneum of the skin. Once absorbed, the polar secondary alcohol moiety disrupts local lipid bilayers, triggering localized erythema and inflammation.
Serious Eye Irritation (H319): Direct contact with the corneal epithelium causes immediate osmotic stress. The hydroxyl group induces rapid protein denaturation in the aqueous environment of the eye, necessitating strict ocular barriers.
Respiratory Irritation (H335): While not highly volatile at ambient temperatures, aerosolization during vigorous stirring or heating generates vapors that interact directly with transient receptor potential (TRP) channels in the respiratory tract epithelium, causing acute irritation.
Personal Protective Equipment (PPE) Matrix
To mitigate these hazards, a robust PPE strategy must be deployed in accordance with OSHA 1910.132[1]. The following matrix outlines the required equipment and the operational rationale for each selection to ensure a self-validating safety barrier.
PPE Category
Recommended Specification
Operational Rationale
Hand Protection
Nitrile gloves (≥ 8 mil thickness)
Nitrile provides excellent resistance to incidental contact with secondary alcohols. Note: If the chemical is dissolved in aggressive solvents (e.g., Dichloromethane), upgrade to Viton or PVA gloves to prevent rapid permeation.
Eye Protection
ANSI Z87.1 compliant splash goggles
Standard safety glasses are insufficient. Unvented or indirectly vented goggles are mandatory to block both liquid splashes and irritating vapors (H319)[2].
Body Protection
Flame-resistant (FR) or 100% cotton lab coat
Prevents dermal exposure (H315)[3]. Synthetic fabrics (e.g., polyester) must be avoided as they can melt into the skin during an unexpected thermal event.
Respiratory
Half-face respirator with Organic Vapor (OV) cartridges (e.g., 3M 6001)
Required only if handling outside a certified chemical fume hood or during large spill cleanups to mitigate inhalation risks (H335).
Operational Safety & Handling Workflow
Every interaction with 1-(2-Bromophenyl)-1-propanol must follow a strict logical pathway to prevent exposure. The diagram below illustrates the critical decision points from pre-task assessment to waste segregation.
Operational workflow for chemical handling and exposure mitigation.
Step-by-Step Methodologies
Under OSHA 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories), employers must implement a site-specific Chemical Hygiene Plan[4]. The following field-proven protocols should be integrated into your laboratory's standard operating procedures (SOPs).
Protocol A: Safe Dispensing and Transfer
Pre-Operation Verification: Verify that the chemical fume hood is operational with a face velocity of >100 feet per minute (fpm)[4]. Clear the workspace of incompatible reagents, particularly strong oxidizing agents.
PPE Donning Sequence: Inspect nitrile gloves for micro-tears by inflating them slightly. Don the lab coat, followed by ANSI Z87.1 splash goggles, and finally the gloves, ensuring the cuffs cover the lab coat sleeves[3].
Equipment Preparation: Because 1-(2-Bromophenyl)-1-propanol is a dense, slightly viscous liquid, utilize positive displacement pipettes or glass gas-tight syringes for accurate volumetric transfer. Avoid standard air-displacement pipettes to prevent dripping caused by vapor pressure differentials.
Transfer Execution: Perform all transfers over a secondary containment tray. This localized spill control prevents the chemical from spreading across the hood deck if a vessel tips over[5].
Post-Transfer Decontamination: Seal the source bottle tightly. Doff gloves inside-out to trap any micro-contaminants inside the glove material, and wash hands immediately with soap and water.
Protocol B: Emergency Spill Response
Evacuation & Assessment: Immediately alert nearby personnel and step back from the spill zone. Assess the volume; spills >500 mL or those occurring outside a fume hood require immediate Environmental Health & Safety (EH&S) intervention.
Containment: Don fresh PPE (including an OV respirator if the spill is outside the hood). Deploy chemical spill socks or vermiculite around the perimeter of the spill to prevent spreading.
Absorption: Cover the liquid entirely with an inert absorbent (e.g., sand or a commercial universal absorbent). Work from the outside edges toward the center to minimize the surface area of vapor release.
Disposal: Use a non-sparking polypropylene dustpan to sweep the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.
Waste Disposal & Environmental Compliance
Because 1-(2-Bromophenyl)-1-propanol contains a halogen (bromine), it must never be mixed with non-halogenated organic waste.
Segregation: Collect all liquid waste, contaminated wipes, and absorbed spill material in designated "Halogenated Organic Waste" containers.
Labeling: Clearly label the container with the full chemical name (no abbreviations) and the GHS hazard pictograms (Exclamation Mark).
Incineration Logic: Halogenated waste requires specialized high-temperature incineration. If mixed with standard organic waste and burned at lower temperatures, halogenated compounds can catalyze the formation of highly toxic environmental pollutants, such as dioxins and furans. Ensure your waste vendor is certified for halogenated streams.
References
Sigma-Aldrich. 1-(2-bromophenyl)propan-1-ol | 74532-85-7 Safety Data Sheet.
Creative Safety Supply. OSHA 1910.132 Personal Protective Equipment (PPE).
AZ.gov. Personal Protective Equipment - LOSS PREVENTION POLICY.
UNC Environment, Health and Safety. Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard.
Lapco. National Safety Month Series: Part 4 | OSHA 1910.132 Basics.
Scientific Plastics. Chemical Storeroom Secondary Containment OSHA and EPA Regulations.